molecular formula C6H5IOS B1329682 2-Acetyl-5-iodothiophene CAS No. 30955-94-3

2-Acetyl-5-iodothiophene

Cat. No.: B1329682
CAS No.: 30955-94-3
M. Wt: 252.07 g/mol
InChI Key: XBUCSKKBSJSRLJ-UHFFFAOYSA-N
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Description

2-Acetyl-5-iodothiophene is a useful research compound. Its molecular formula is C6H5IOS and its molecular weight is 252.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80387. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-iodothiophen-2-yl)ethanone
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InChI

InChI=1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUCSKKBSJSRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60184936
Record name NSC 80387
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Molecular Weight

252.07 g/mol
Source PubChem
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CAS No.

30955-94-3
Record name NSC 80387
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Record name 2-Acetyl-5-iodothiophene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-5-iodothiophene: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significant applications of 2-Acetyl-5-iodothiophene. This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, offering a scaffold for developing novel therapeutic agents and advanced organic electronic materials.

Core Chemical Properties

This compound is a substituted thiophene characterized by an acetyl group at the 2-position and an iodine atom at the 5-position. These functional groups provide reactive sites for a variety of organic transformations, making it a valuable intermediate in multi-step syntheses.

PropertyValueReference
CAS Number 30955-94-3[1]
Molecular Formula C₆H₅IOS[1]
Molecular Weight 252.07 g/mol [1]
Appearance Solid[1]
Melting Point 130-134 °C[1]
Solubility Insoluble in water
SMILES CC(=O)c1ccc(I)s1[1]
InChI 1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3[1]

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the iodination of thiophene followed by Friedel-Crafts acylation.

Step 1: Synthesis of 2-Iodothiophene (Precursor)

This procedure is adapted from a standard method for the iodination of thiophene.[2]

Materials:

  • Thiophene

  • Benzene (or a suitable alternative solvent)

  • Yellow mercuric oxide (HgO)

  • Iodine (I₂)

  • Ether

  • Dilute sodium thiosulfate solution

  • Anhydrous calcium chloride

Procedure:

  • In a wide-mouthed, glass-stoppered bottle cooled in an ice-water bath, place 35 g (0.42 mole) of thiophene and 50 cc of benzene.

  • With continuous shaking and cooling, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over a period of 15-20 minutes. The color of the mercuric oxide will change to a crimson mercuric iodide.

  • Filter the reaction mixture and wash the residue with three 25-cc portions of ether.

  • Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

  • Dry the organic layer over 5 g of anhydrous calcium chloride and then filter.

  • Remove the ether and benzene by distillation on a steam bath.

  • The resulting residue is then purified by fractional distillation under reduced pressure to yield 2-Iodothiophene.

Step 2: Friedel-Crafts Acylation of 2-Iodothiophene

This is a representative protocol for the acylation of an activated thiophene ring. The synthesis of 2-acetylthiophene from thiophene and acetic anhydride using a phosphoric acid catalyst is a well-established method.[3] A similar approach can be applied to 2-iodothiophene.

Materials:

  • 2-Iodothiophene

  • Acetic anhydride

  • Phosphoric acid (85%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 mole equivalent of 2-Iodothiophene.

  • To this, add 1.2 mole equivalents of acetic anhydride.

  • Carefully add a catalytic amount of 85% phosphoric acid to the mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 2-3 hours.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water to quench the reaction.

  • The solid product, this compound, can be collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.

G cluster_0 Synthesis of 2-Iodothiophene cluster_1 Synthesis of this compound Thiophene Thiophene Iodination Iodination Reaction Thiophene->Iodination I₂, HgO, Benzene Purification_I Purification Iodination->Purification_I Filtration, Washing, Distillation Two_Iodothiophene 2-Iodothiophene Purification_I->Two_Iodothiophene Pure Product Acylation Friedel-Crafts Acylation Two_Iodothiophene->Acylation Acetic Anhydride, H₃PO₄ Quenching Reaction Quenching Acylation->Quenching Ice-water Purification_A Purification Quenching->Purification_A Filtration, Recrystallization Final_Product This compound Purification_A->Final_Product Pure this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Derivatives of 2-acetylthiophene, in particular, have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Anticancer Activity

Chalcones derived from 2-acetylthiophene have demonstrated significant cytotoxic effects against various cancer cell lines.[6] These compounds often induce apoptosis, the programmed cell death, making them promising candidates for novel anticancer therapies. The mechanism of action for some thiophene derivatives has been linked to the modulation of key signaling pathways, such as the NF-κB pathway, which is a crucial regulator of cellular processes including inflammation and cell survival.[4]

NFkB_Pathway Simplified NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammatory & Survival Genes Inflammatory & Survival Genes Gene Transcription->Inflammatory & Survival Genes

Caption: NF-κB signaling pathway, a target for thiophene derivatives.

Antimicrobial and Anti-inflammatory Activities

Derivatives of 2-acetylthiophene have also been investigated for their potential as antimicrobial and anti-inflammatory agents.[4][7] Their ability to interfere with microbial growth and modulate inflammatory responses highlights the therapeutic versatility of this chemical class.

Applications in Materials Science: Organic Electronics

Thiophene-based materials are at the forefront of organic electronics research, forming the basis for organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8] The iodo- and bromo-derivatives of acetylated thiophenes are particularly useful as they can readily participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build larger, conjugated polymer systems.[9][10]

Use in Suzuki Coupling Reactions: An Experimental Workflow

This compound can be coupled with various boronic acids or their esters to synthesize more complex aryl- or heteroaryl-substituted thiophenes. These products can then be used as monomers for polymerization or as components in other advanced materials.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., a mixture of toluene and water, or DMF)

Procedure:

  • In a reaction vessel, dissolve this compound and the arylboronic acid in the chosen solvent system.

  • Add the base and the palladium catalyst to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to the required temperature (typically 80-100 °C).

  • Stir the reaction for several hours until completion, which can be monitored by TLC or GC.

  • After cooling, the reaction mixture is worked up by extracting the product into an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization to yield the desired coupled product.

Suzuki_Coupling cluster_0 Reaction Setup cluster_1 Reaction and Workup Reactants Reactants Mixing Mixing Reactants->Mixing This compound, Arylboronic Acid, Solvent Heating Heating Mixing->Heating Inert Atmosphere Catalyst_Base Catalyst & Base Catalyst_Base->Mixing Pd Catalyst, Base Extraction Extraction Heating->Extraction Workup Purification Purification Extraction->Purification Column Chromatography/ Recrystallization Coupled_Product Coupled Product Purification->Coupled_Product

Caption: Workflow for a Suzuki coupling reaction.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its well-defined chemical properties and reactive functional groups make it an essential building block for the synthesis of a wide array of compounds with significant potential in both medicine and materials science. The experimental protocols and application insights provided in this guide are intended to support researchers and developers in harnessing the full potential of this important thiophene derivative.

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-acetyl-5-iodothiophene, a key intermediate in pharmaceutical and materials science research. This document details two principal routes, starting from commercially available thiophene, and provides detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in the successful synthesis of the target compound.

Introduction

This compound is a valuable heterocyclic building block, the utility of which is anchored in its bifunctional nature. The acetyl group is amenable to a wide range of chemical transformations, including oxidation, reduction, and condensation reactions, while the iodo-substituent provides a handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This versatility makes it an important precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients and organic electronic materials. This guide outlines the two most common and reliable synthetic strategies for its preparation:

  • Route A: Friedel-Crafts acetylation of thiophene to yield 2-acetylthiophene, followed by electrophilic iodination.

  • Route B: Electrophilic iodination of thiophene to produce 2-iodothiophene, followed by a Friedel-Crafts acetylation.

Each route is presented with detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathways

Route A: Acetylation Followed by Iodination

This pathway commences with the well-established Friedel-Crafts acetylation of thiophene to form 2-acetylthiophene. This intermediate is then subjected to electrophilic iodination to introduce the iodine atom at the 5-position of the thiophene ring.

Route A Thiophene Thiophene IntermediateA 2-Acetylthiophene Thiophene->IntermediateA Acetylation Ac2O Acetic Anhydride Ac2O->IntermediateA CatalystA Catalyst (e.g., H3PO4) CatalystA->IntermediateA FinalProduct This compound IntermediateA->FinalProduct Iodination NIS N-Iodosuccinimide NIS->FinalProduct SolventA CHCl3/AcOH SolventA->FinalProduct

Diagram 1: Synthetic workflow for Route A.
Route B: Iodination Followed by Acetylation

In this alternative approach, thiophene is first iodinated to form 2-iodothiophene. This intermediate then undergoes a Friedel-Crafts acetylation to introduce the acetyl group at the 5-position.

Route B Thiophene Thiophene IntermediateB 2-Iodothiophene Thiophene->IntermediateB Iodination I2_HgO Iodine, HgO I2_HgO->IntermediateB FinalProduct This compound IntermediateB->FinalProduct Acetylation AcCl Acetyl Chloride AcCl->FinalProduct CatalystB SnCl4 CatalystB->FinalProduct

Diagram 2: Synthetic workflow for Route B.

Experimental Protocols

Synthesis of 2-Acetylthiophene (Intermediate for Route A)

Method 3.1.1: Using Phosphoric Acid as a Catalyst

This method provides a high yield of 2-acetylthiophene under relatively mild conditions.

  • Materials: Thiophene, acetic anhydride, orthophosphoric acid.

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer and a thermometer, add thiophene (60 g) and acetic anhydride (92 g).[1]

    • With stirring, add orthophosphoric acid (10 g).[1]

    • Heat the mixture to 70-80°C and maintain for 2-3 hours.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, the product can be purified by vacuum distillation, collecting the fraction at 102-105°C (15 mmHg).

Method 3.1.2: Using a Solid Acid Catalyst (Hβ Zeolite)

This environmentally friendly method utilizes a reusable solid acid catalyst.

  • Materials: Thiophene, acetic anhydride, Hβ zeolite catalyst.

  • Procedure:

    • In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene (8.4 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).[2]

    • Add 1.17 g of fresh Hβ zeolite catalyst to the mixture.[2]

    • Heat the mixture in a water bath to 60°C and stir.[2]

    • The reaction is typically complete within 2 hours.

    • After cooling, the catalyst can be recovered by filtration. The product is purified by distillation.

Synthesis of 2-Iodothiophene (Intermediate for Route B)

This procedure is a well-established method for the direct iodination of thiophene.[3]

  • Materials: Thiophene, yellow mercuric oxide, iodine, benzene (or ligroin), ether, dilute sodium thiosulfate solution, calcium chloride.

  • Procedure:

    • In a glass-stoppered, wide-mouthed bottle cooled by ice water, place 35 g (0.42 mole) of thiophene and 50 cc of benzene.[3]

    • With constant shaking and cooling, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes.[3]

    • Filter the mixture and wash the residue with three 25-cc portions of ether.[3]

    • Shake the combined filtrate with a dilute solution of sodium thiosulfate to remove excess iodine.

    • Dry the organic layer over calcium chloride and filter.

    • Remove the solvents by distillation on a steam bath.

    • Fractionally distill the residue under reduced pressure. 2-Iodothiophene distills at 73°/15 mm. The yield is typically 72-75%.[3]

Synthesis of this compound

Method 3.3.1: Iodination of 2-Acetylthiophene (Route A)

This protocol is adapted from a general procedure for the iodination of thiophene derivatives using N-iodosuccinimide (NIS).[4]

  • Materials: 2-Acetylthiophene, N-iodosuccinimide, chloroform, acetic acid, 1 N sodium hydroxide solution, dichloromethane, sodium bisulfite solution, brine, sodium sulfate.

  • Procedure:

    • Dissolve 2-acetylthiophene (2.00 mmol) in a mixture of chloroform (6 mL) and acetic acid (6 mL) in a flask and cool to 0°C.[4]

    • Add N-iodosuccinimide (2.02 mmol) portionwise while maintaining the temperature at 0°C.[4]

    • Stir the reaction mixture at 0°C for 1-6 hours, monitoring for completion by TLC.

    • Neutralize the mixture with 1 N sodium hydroxide solution (10 mL).[4]

    • Extract the product with dichloromethane (2 x 30 mL).[4]

    • Wash the combined organic layers with sodium bisulfite solution (50 mL) and brine (50 mL).[4]

    • Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

Method 3.3.2: Acetylation of 2-Iodothiophene (Route B)

This protocol is adapted from the Friedel-Crafts acetylation of thiophene using stannic chloride.[5]

  • Materials: 2-Iodothiophene, acetyl chloride, stannic chloride, dry benzene, water, 5% sodium bicarbonate solution, anhydrous calcium chloride or sodium sulfate.

  • Procedure:

    • In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place a solution of 2-iodothiophene (0.2 mole) and acetyl chloride (0.2 mole) in 200 cc of dry benzene.

    • Cool the solution to 0°C in an ice bath.

    • With efficient stirring, add freshly distilled stannic chloride (0.2 mole) dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.

    • After the addition is complete, continue stirring in the ice bath for one hour, then at room temperature for an additional two hours.

    • Decompose the reaction mixture by the slow addition of 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.

    • Separate the benzene layer, wash it successively with 5% sodium bicarbonate solution and then with water until neutral.

    • Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.

    • Remove the benzene by distillation at atmospheric pressure.

    • Purify the residue by vacuum distillation or recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions in the synthesis of this compound.

Table 1: Synthesis of 2-Acetylthiophene

MethodReactantsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3.1.1Thiophene, Acetic AnhydrideH₃PO₄None70-802-3~95[1]
3.1.2Thiophene, Acetic AnhydrideHβ ZeoliteNone60298.6[2]
-Thiophene, Acetyl ChlorideSnCl₄Benzene0 - RT379-83[5]

Table 2: Synthesis of 2-Iodothiophene

MethodReactantsSolventTemp. (°C)Time (min)Yield (%)Reference
3.2Thiophene, I₂, HgOBenzene0 - RT15-2072-75[3]

Table 3: Synthesis of this compound

MethodStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
3.3.12-AcetylthiopheneNISCHCl₃/AcOH01-6High (expected)Adapted from[4]
3.3.22-IodothiopheneAcetyl Chloride, SnCl₄Benzene0 - RT3Moderate to High (expected)Adapted from[5]

Conclusion

This technical guide provides two robust and well-documented synthetic pathways for the preparation of this compound. Route A, involving the initial acetylation of thiophene followed by iodination, may be preferable due to the potentially higher yields and milder conditions of the individual steps. Route B, which begins with the iodination of thiophene, offers a viable alternative. The choice of pathway will depend on the specific requirements of the researcher, including available starting materials, desired scale, and purification capabilities. The detailed experimental protocols and quantitative data herein should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(5-Iodo-2-thienyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1-(5-Iodo-2-thienyl)ethanone. While direct biological activity data for this specific compound is limited in publicly available literature, this guide also explores the known biological activities of structurally related thiophene derivatives, suggesting potential avenues for future research and drug development. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar halogenated thiophene compounds.

Chemical Identity and Properties

1-(5-Iodo-2-thienyl)ethanone, also known as 2-acetyl-5-iodothiophene, is a halogenated derivative of 2-acetylthiophene. Its chemical structure features a thiophene ring substituted with an acetyl group at the 2-position and an iodine atom at the 5-position.

Table 1: Chemical and Physical Properties of 1-(5-Iodo-2-thienyl)ethanone

PropertyValueReference(s)
IUPAC Name 1-(5-Iodo-2-thienyl)ethanone[1]
Synonyms This compound, 1-(5-iodothiophen-2-yl)ethanone[1]
CAS Number 30955-94-3[1]
Molecular Formula C₆H₅IOS[2]
Molecular Weight 252.07 g/mol [2]
Physical Form Solid[3]
Melting Point 130-134 °C[3]
InChI Key XBUCSKKBSJSRLJ-UHFFFAOYSA-N[3]
SMILES CC(=O)c1ccc(I)s1[3]

Synthesis

Proposed Synthetic Pathway

A likely synthetic route to 1-(5-Iodo-2-thienyl)ethanone is the electrophilic iodination of 2-acetylthiophene. This reaction is analogous to other halogenations of the thiophene ring, which is highly susceptible to electrophilic substitution at the 5-position when an activating group is present at the 2-position.

Synthesis Proposed Synthesis of 1-(5-Iodo-2-thienyl)ethanone 2-Acetylthiophene 2-Acetylthiophene Reaction Electrophilic Iodination 2-Acetylthiophene->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, HIO₃) Iodinating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction 1-(5-Iodo-2-thienyl)ethanone 1-(5-Iodo-2-thienyl)ethanone Reaction->1-(5-Iodo-2-thienyl)ethanone

Caption: Proposed synthetic workflow for 1-(5-Iodo-2-thienyl)ethanone.

General Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of 2-acetyl-5-bromothiophene and general thiophene iodination procedures.[4][5]

Materials:

  • 2-Acetylthiophene

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Glacial acetic acid

  • Water

  • Sodium thiosulfate solution

  • Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylthiophene in glacial acetic acid.

  • Add iodine and a suitable oxidizing agent (e.g., periodic acid) to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Decolorize the mixture by adding a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield 1-(5-Iodo-2-thienyl)ethanone.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. The coupling constant between these two protons would be characteristic of a 2,5-disubstituted thiophene. A singlet in the aliphatic region would correspond to the methyl protons of the acetyl group.

¹³C NMR: The carbon NMR spectrum would show signals for the two quaternary carbons (one attached to the acetyl group and one to the iodine), two CH carbons of the thiophene ring, the carbonyl carbon, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

NucleusPredicted Chemical Shift (δ)Multiplicity
¹H
Thiophene-H7.0 - 8.0d
Thiophene-H7.0 - 8.0d
-CH₃~2.5s
¹³C
C=O190 - 200
Thiophene-C (quaternary)130 - 150
Thiophene-CH125 - 140
Thiophene-C-I (quaternary)70 - 90
-CH₃25 - 30

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (carbonyl)1660 - 1690Strong
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C=C (thiophene ring)1400 - 1600Medium
C-I500 - 600Medium-Weak
Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (252.07). The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, m/z 43) and potentially the iodine atom.

Potential Biological Activities and Future Directions

While no specific biological activity studies for 1-(5-Iodo-2-thienyl)ethanone were found, the thiophene scaffold is a common motif in many biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.[6][7][8][9][10]

Potential as an Antimicrobial Agent

Numerous studies have demonstrated the antibacterial and antifungal properties of various thiophene derivatives.[6][9][11][12] The introduction of a halogen atom, such as iodine, can sometimes enhance the antimicrobial potency of a molecule. Therefore, it is plausible that 1-(5-Iodo-2-thienyl)ethanone could exhibit antimicrobial activity.

Potential as an Anticancer Agent

Thiophene-containing compounds have also been investigated for their anticancer properties.[7][8][10] The mechanism of action for such compounds can vary, but some have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. The presence of the acetyl and iodo substituents on the thiophene ring of 1-(5-Iodo-2-thienyl)ethanone provides a unique chemical entity that warrants investigation for its cytotoxic effects against various cancer cell lines.

Experimental Workflow for Biological Evaluation

Biological_Evaluation Workflow for Biological Evaluation Compound 1-(5-Iodo-2-thienyl)ethanone Antimicrobial_Screening Antimicrobial Screening (e.g., MIC, MBC assays) Compound->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (e.g., MTT, Apoptosis assays) Compound->Anticancer_Screening Mechanism_of_Action Mechanism of Action Studies Antimicrobial_Screening->Mechanism_of_Action Anticancer_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: A logical workflow for the biological evaluation of 1-(5-Iodo-2-thienyl)ethanone.

Conclusion

1-(5-Iodo-2-thienyl)ethanone is a readily accessible halogenated heterocyclic compound. While its biological profile remains to be fully elucidated, its structural similarity to other bioactive thiophene derivatives suggests that it may possess interesting pharmacological properties. This technical guide provides the foundational chemical information and outlines potential avenues for future research into the antimicrobial and anticancer activities of this compound. Further investigation is warranted to synthesize, fully characterize, and evaluate the biological potential of 1-(5-Iodo-2-thienyl)ethanone.

References

In-Depth Technical Guide to 2-Acetyl-5-iodothiophene (CAS: 30955-94-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-5-iodothiophene, a halogenated heterocyclic ketone of significant interest in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines established and plausible synthetic routes with detailed experimental protocols, and explores its emerging applications as a key intermediate in the development of novel therapeutic agents. Spectroscopic data and safety information are also presented to ensure safe handling and effective utilization in a research setting.

Chemical and Physical Properties

This compound is a solid, crystalline compound that serves as a versatile building block in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 30955-94-3[1]
Molecular Formula C₆H₅IOS[1]
Molecular Weight 252.07 g/mol [1]
Appearance Solid[1]
Melting Point 130-134 °C[1][2]
Boiling Point 306.2 ± 27.0 °C (Predicted)[3]
Density 1.902 ± 0.06 g/cm³ (Predicted)[3]
SMILES CC(=O)c1ccc(I)s1[1]
InChI 1S/C6H5IOS/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3[1]
InChIKey XBUCSKKBSJSRLJ-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the iodination of 2-acetylthiophene or the acylation of 2-iodothiophene.

Method 1: Iodination of 2-Acetylthiophene

This is a common and often preferred method due to the commercial availability of 2-acetylthiophene. The reaction involves the electrophilic substitution of a hydrogen atom with iodine on the thiophene ring.

2-Acetylthiophene 2-Acetylthiophene Reaction_Conditions Reaction Conditions (e.g., Acid catalyst) 2-Acetylthiophene->Reaction_Conditions Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction_Conditions This compound This compound Reaction_Conditions->this compound

Caption: Synthetic pathway for the iodination of 2-acetylthiophene.

Experimental Protocol (Adapted from similar iodination procedures):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Reagents: Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.[4] Alternatively, a mixture of iodine (I₂) and an oxidizing agent like nitric acid or periodic acid can be used. The use of an acid catalyst, such as 4-toluenesulfonic acid, can facilitate the reaction when using NIS in ethanol.[4]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench any remaining iodine.

  • Isolation and Purification: The product will often precipitate out of the solution. Collect the solid by filtration, wash with water, and then with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Method 2: Friedel-Crafts Acylation of 2-Iodothiophene

This method involves the introduction of an acetyl group onto the 2-iodothiophene ring using a Friedel-Crafts acylation reaction.

2-Iodothiophene 2-Iodothiophene Lewis_Acid Lewis Acid Catalyst (e.g., SnCl₄, ZnCl₂) 2-Iodothiophene->Lewis_Acid Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Lewis_Acid This compound This compound Lewis_Acid->this compound

Caption: Synthetic pathway for the Friedel-Crafts acylation of 2-iodothiophene.

Experimental Protocol (Adapted from general Friedel-Crafts procedures): [5][6]

  • Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 2-iodothiophene (1 equivalent) in a dry, inert solvent such as dichloromethane or carbon disulfide.

  • Addition of Catalyst: Cool the solution in an ice bath to 0-5 °C. Add a Lewis acid catalyst such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂) (1.1 equivalents) dropwise while maintaining the low temperature.

  • Addition of Acylating Agent: Add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise from the dropping funnel.

  • Reaction Conditions: Stir the reaction mixture at 0-5 °C for a few hours, then allow it to warm to room temperature and stir for an additional period. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice and water. If a strong Lewis acid like aluminum chloride was used, an acidic workup might be necessary.

  • Isolation and Purification: Separate the organic layer, and wash it successively with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Data

Spectroscopic TechniqueExpected Characteristics
¹H NMR Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiophene ring, with a coupling constant (J) typical for ortho-coupling in thiophenes (around 4-5 Hz). A singlet in the aliphatic region (δ 2.4-2.6 ppm) corresponding to the three protons of the acetyl methyl group.[10][11][12]
¹³C NMR A signal for the carbonyl carbon of the acetyl group (δ > 190 ppm). Signals for the four carbons of the thiophene ring, with the carbon bearing the iodine atom showing a significantly shifted signal due to the heavy atom effect. A signal for the methyl carbon of the acetyl group (δ 25-30 ppm).
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z = 252. A prominent fragment ion peak corresponding to the loss of the methyl group ([M-15]⁺) and another for the loss of the acetyl group ([M-43]⁺).[13][14][15][16]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching of the ketone at around 1660-1680 cm⁻¹. C-H stretching vibrations for the aromatic ring protons above 3000 cm⁻¹. C-S stretching and ring vibrations characteristic of the thiophene ring in the fingerprint region.[17][18][19][20]

Applications in Drug Development

Thiophene-containing compounds are a cornerstone in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals.[21] this compound, with its two reactive functional groups, is a particularly valuable synthon for creating diverse molecular scaffolds.

Role as a Pharmaceutical Intermediate

The acetyl group can be readily modified through various reactions such as aldol condensations, reductions, or conversions to other functional groups. The iodo-substituent is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of various aryl, alkyl, or alkynyl moieties. This dual functionality allows for the construction of complex molecules with potential biological activity.

cluster_start This compound cluster_acetyl Acetyl Group Modification cluster_iodo Iodo Group Substitution cluster_products Bioactive Molecules Start This compound Aldol Aldol Condensation Start->Aldol Reduction Reduction to Alcohol Start->Reduction Other_Acetyl Other Transformations Start->Other_Acetyl Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Heck Heck Coupling Start->Heck Bioactive Diverse Bioactive Molecules Aldol->Bioactive Reduction->Bioactive Other_Acetyl->Bioactive Suzuki->Bioactive Sonogashira->Bioactive Heck->Bioactive

Caption: Reactivity and synthetic utility of this compound.

Potential Therapeutic Areas

Derivatives of 2-acetylthiophene have been investigated for a range of biological activities. The incorporation of a thiophene ring is a common strategy in the design of:

  • Kinase Inhibitors: The thiophene scaffold can be found in numerous kinase inhibitors, which are a major class of anti-cancer drugs.[22][23][24][25] The ability to functionalize both the 2- and 5-positions of the thiophene ring allows for the precise tuning of inhibitor-protein interactions.

  • Antimicrobial Agents: Thiophene derivatives have shown promise as antibacterial and antifungal agents.[2] The structural diversity that can be generated from this compound makes it a valuable starting point for the discovery of new antimicrobial compounds.

  • Antiviral Compounds: The thiophene nucleus is present in some antiviral drugs, and its derivatives are continuously being explored for their potential to inhibit viral replication.[21]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard InformationDetailsReference(s)
Signal Word Danger[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. For handling larger quantities, a respirator may be necessary.[1]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[3]

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its dual reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. Researchers and drug development professionals can leverage the synthetic methodologies and safety information provided in this guide to effectively and safely utilize this compound in their research endeavors, contributing to the development of novel and impactful therapeutic agents.

References

An In-depth Technical Guide to the Core Chemical Reactions of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-iodothiophene is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive iodine atom at the 5-position and a ketone group at the 2-position, allows for a diverse range of chemical transformations. The electron-withdrawing nature of the acetyl group enhances the reactivity of the C-I bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This guide provides a detailed overview of the synthesis and principal reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Synthesis of this compound

The most common route to this compound begins with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, followed by regioselective iodination at the 5-position.

G cluster_0 cluster_1 Thiophene Thiophene TwoAcetylThiophene 2-Acetylthiophene Thiophene->TwoAcetylThiophene 1. Acylation Ac2O Acetic Anhydride (Ac₂O) or Acetyl Chloride Step1_Catalyst Lewis Acid (e.g., I₂) Product This compound TwoAcetylThiophene->Product 2. Iodination NIS N-Iodosuccinimide (NIS) Step2_Catalyst Acid Catalyst (e.g., TFA)

Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Acetylthiophene [1][2]

  • To a stirred solution of thiophene (1.0 equiv.) in a suitable solvent (e.g., benzene or dichloromethane), add an acetylating agent such as acetic anhydride (1.2 equiv.) or acetyl chloride (1.1 equiv.).[1][2]

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a Lewis acid catalyst (e.g., iodine, stannic chloride, or phosphoric acid).[1]

  • Allow the reaction to stir at room temperature for several hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and a dilute sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation to yield 2-acetylthiophene.

Step 2: Iodination of 2-Acetylthiophene

  • Dissolve 2-acetylthiophene (1.0 equiv.) in a solvent such as ethanol or dichloromethane.

  • Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid.[3]

  • Stir the reaction at room temperature and protect from light. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

Key Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to oxidative addition to a low-valent palladium center, initiating a variety of powerful cross-coupling reactions. These methods are fundamental for creating C-C and C-N bonds, enabling the synthesis of complex molecules.

G A This compound B Aryl/Vinyl Boronic Acid (Suzuki-Miyaura) A->B C Terminal Alkyne (Sonogashira) A->C D Alkene (Heck) A->D E Amine/Amide (Buchwald-Hartwig) A->E P1 5-Aryl/Vinyl- 2-Acetylthiophene B->P1 C-C (sp²-sp²) P2 5-Alkynyl- 2-Acetylthiophene C->P2 C-C (sp²-sp) P3 5-Alkenyl- 2-Acetylthiophene D->P3 C-C (sp²-sp²) P4 5-Amino- 2-Acetylthiophene E->P4 C-N

Caption: Overview of key cross-coupling reactions.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. Due to the high reactivity of the C-I bond, this compound is an excellent substrate for these transformations, typically proceeding under milder conditions than its bromo- or chloro-analogs.[4]

G pd0 Pd(0)L₂ pd2_ox R-Pd(II)-I L₂ pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)-R' L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product start boronic R'-B(OR)₂ boronic->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans halide R-I (2-Acetyl-5- iodothiophene) halide->pd2_ox G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)-I L₂ pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)-C≡CR' L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-C≡CR' pd2_trans->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2_ox alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide halide R-I halide->pd2_ox G pd0 Pd(0)L₂ pd2_ox R-Pd(II)-I L₂ pd0->pd2_ox Oxidative Addition pd2_ins Insertion Complex pd2_ox->pd2_ins Migratory Insertion pd2_h H-Pd(II)-I L₂ pd2_ins->pd2_h β-Hydride Elimination product Substituted Alkene pd2_ins->product pd2_h->pd0 Reductive Elimination start alkene Alkene alkene->pd2_ins base Base base->pd0 halide R-I halide->pd2_ox G pd0 Pd(0)L pd2_ox R-Pd(II)-I L pd0->pd2_ox Oxidative Addition pd2_am R-Pd(II)-NR'R'' L pd2_ox->pd2_am Amine Coordination & Deprotonation pd2_am->pd0 Reductive Elimination product R-NR'R'' pd2_am->product start amine H-NR'R'' amine->pd2_am base Base (e.g., NaOtBu) base->pd2_am halide R-I halide->pd2_ox G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Degassed Solvents & Liquid Reagents B->C D 4. Heat to Temperature (with vigorous stirring) C->D E 5. Monitor Progress (TLC, GC-MS, LC-MS) D->E F 6. Cool & Quench Reaction (e.g., add water) E->F Upon Completion G 7. Liquid-Liquid Extraction F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify Product (Column Chromatography, Recrystallization, or Distillation) H->I

References

An In-depth Technical Guide to the Functionalization of Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in the development of pharmaceuticals, organic materials, and agrochemicals. Its unique electronic properties and the ability to undergo a variety of chemical transformations make it a versatile scaffold for molecular design. This technical guide provides a comprehensive overview of the core strategies for thiophene functionalization, offering detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this dynamic field.

Introduction to Thiophene Reactivity

The thiophene ring exhibits aromatic character, though it is more electron-rich than benzene, making it highly susceptible to electrophilic substitution. The reactivity of the different positions on the thiophene ring is not equal. The C2 (α) and C5 (α') positions are significantly more reactive towards electrophiles and are also more readily deprotonated than the C3 (β) and C4 (β') positions. This inherent regioselectivity is a key consideration in the design of synthetic routes toward functionalized thiophenes.

Halogenation of Thiophene

Halogenation is a fundamental transformation in thiophene chemistry, providing versatile handles for subsequent cross-coupling reactions. The reaction with halogens is typically rapid, even at low temperatures.[1][2]

Bromination

Direct bromination of thiophene is highly regioselective for the α-positions.[3] Monobromination predominantly yields 2-bromothiophene, while further bromination leads to 2,5-dibromothiophene. To obtain 3-bromothiophene, an indirect, multi-step approach is necessary, which involves the exhaustive bromination to 2,3,5-tribromothiophene followed by selective reductive debromination.[3]

Experimental Protocol: Synthesis of 2-Bromothiophene [4]

  • Reaction Setup: In a suitable reaction vessel, combine sodium bromide, L-valine methyl ester, and water.

  • Acidification: Under stirring and while maintaining the temperature below 40 °C, slowly add sulfuric acid.

  • Thiophene Addition: Cool the mixture to 5-10 °C and add thiophene.

  • Brominating Agent Addition: Dropwise, add 35% hydrogen peroxide over 1-2 hours, maintaining the temperature at 5-10 °C.

  • Reaction: Stir the reaction mixture at 5-10 °C for 18 hours.

  • Work-up: After the reaction is complete, allow the layers to separate. The organic layer is then purified by steam distillation to yield 2-bromothiophene.

Experimental Protocol: Synthesis of 3-Bromothiophene via 2,3,5-Tribromothiophene [3][5]

  • Step 1: Synthesis of 2,3,5-Tribromothiophene

    • In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, dissolve thiophene (13.4 moles) in chloroform (450 ml).

    • Cool the flask in a water bath.

    • Over 10 hours, add bromine (40.6 moles) dropwise to the stirred solution.

    • Allow the mixture to stand overnight.

    • Heat the mixture at 50°C for several hours.

    • Wash the reaction mixture with 2N sodium hydroxide solution.

    • Reflux for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L).

    • Pour the mixture into water and separate the organic layer.

    • Dry the organic layer over calcium chloride and purify by vacuum distillation to obtain 2,3,5-tribromothiophene.

  • Step 2: Selective Reductive Debromination

    • In a 5-L three-necked flask with a stirrer and reflux condenser, add water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml).

    • Heat the mixture to reflux.

    • Remove the heating mantle and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.

    • After the addition is complete, reflux the mixture for an additional 3 hours.

    • Distill the mixture until no more organic material is collected with the water.

    • Separate the organic layer, wash with 10% sodium carbonate solution and then water.

    • Dry the product over calcium chloride and fractionally distill to obtain 3-bromothiophene.

Lithiation and Electrophilic Quench

The deprotonation of thiophene using a strong base, typically an organolithium reagent like n-butyllithium, is a powerful method for introducing a wide range of functional groups. The lithiation occurs preferentially at the C2 position. The resulting 2-thienyllithium is a potent nucleophile that can react with various electrophiles.[6]

Experimental Protocol: Lithiation of 3-Bromothiophene and Electrophilic Quench [7]

  • Reaction Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (Argon or Nitrogen), add 3-bromothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath and stir for 10-15 minutes.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, keeping the internal temperature from rising significantly. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • Warming and Work-up: Allow the reaction to warm to room temperature over 1-3 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Logical Workflow for Lithiation and Electrophilic Quench

Lithiation_Workflow A Setup Reaction: 3-Bromothiophene in anhydrous THF under Ar B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir at -78 °C (30-60 min) C->D E Add Electrophile dropwise D->E F Warm to RT (1-3 hours) E->F G Aqueous Work-up (NH4Cl quench) F->G H Extraction & Purification G->H I 3-Substituted Thiophene H->I

Caption: Workflow for the lithiation of 3-bromothiophene followed by electrophilic quench.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules containing thiophene moieties. These reactions enable the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of a thienylboronic acid or ester with an organic halide or triflate in the presence of a palladium catalyst and a base.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Thienylboronic Acid [8]

  • Reaction Setup: To a dry three-necked round-bottomed flask, add the aryl halide (1.0 eq), 3-thienylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 1-12 hours), cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition ArPdOR Ar-Pd(II)-OR'(Ln) ArPdX->ArPdOR Ligand Exchange ArPdTh Ar-Pd(II)-Th(Ln) ArPdOR->ArPdTh Transmetalation ArPdTh->Pd0 Reductive Elimination ArTh Ar-Th ArX Ar-X Base Base (e.g., K2CO3) ThBOH2 Th-B(OH)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling pairs an organostannane (stannylthiophene) with an organic halide or triflate, catalyzed by a palladium complex.[9] A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback.[10]

Experimental Protocol: Stille Coupling [9]

  • Reaction Setup: In a flame-dried round-bottom flask, combine the organic halide (1.0 eq), the organostannane reagent (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a ligand if necessary.

  • Solvent and Additives: Add a degassed solvent (e.g., THF, DMF, or toluene). In some cases, a copper(I) co-catalyst or a lithium chloride additive is beneficial.

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Reaction: Heat the reaction mixture (typically 50-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through celite.

  • Extraction and Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (thienylmagnesium halide) as the nucleophile to react with an organic halide, catalyzed by a nickel or palladium complex.[11][12] The high reactivity of Grignard reagents can be a limitation due to their low functional group tolerance.[12]

Experimental Protocol: Kumada Coupling [13]

  • Reaction Setup: To a stirred solution of the organic halide (1.0 eq) in a degassed ethereal solvent (e.g., THF or diethyl ether) at 0 °C, add the palladium or nickel catalyst (e.g., PdCl₂(dppf) or NiCl₂(dppp), 1-5 mol%).

  • Grignard Addition: Add the thienyl Grignard reagent (1.1-1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-18 hours.

  • Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution or water at 0 °C.

  • Extraction and Purification: Extract the mixture with an ether, wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, reacting a halothiophene with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][15]

Experimental Protocol: Sonogashira Coupling of 2-Iodothiophene [16]

  • Reaction Setup: In a reaction vessel, combine 2-iodothiophene (0.5 mmol), phenylacetylene (0.75 mmol), (PPh₃)₂PdCl₂ (0.025 mmol), and a suitable solvent (e.g., an ionic liquid or an amine like triethylamine).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: After completion, the product can be isolated by extraction and purified by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly approach to creating C-C bonds, as it avoids the pre-functionalization of the thiophene ring.[17]

Direct C-H Arylation

This reaction directly couples a C-H bond on the thiophene ring with an aryl halide, typically catalyzed by a palladium complex.[17][18] The reaction often shows high regioselectivity for the C2 position.

Experimental Protocol: Direct C-H Arylation of Thiophene [18]

  • Reaction Setup: In a reaction tube, combine the aryl bromide (1 mmol), thiophene (5-8 mmol), Pd(OAc)₂ (0.2 mol%), a base (e.g., K₂CO₃ or KOAc), and a suitable solvent (e.g., DMAc or DMF).

  • Reaction: Seal the tube and heat the mixture at a specified temperature (e.g., 100-150 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent. The product is then purified by column chromatography.

Quantitative Data for Direct C-H Arylation of Thiophene with Various Aryl Bromides [18]

EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(Thiophen-2-yl)benzonitrile78
24-Bromobenzophenone4-(Thiophen-2-yl)benzophenone78
3Methyl 4-bromobenzoateMethyl 4-(thiophen-2-yl)benzoate75
43-Bromobenzaldehyde3-(Thiophen-2-yl)benzaldehyde75
52-Bromobenzaldehyde2-(Thiophen-2-yl)benzaldehyde74

Conclusion

The functionalization of thiophene is a rich and diverse area of organic synthesis. The choice of strategy, whether it be classical halogenation and lithiation, versatile metal-catalyzed cross-coupling reactions, or modern direct C-H activation, depends on the desired substitution pattern, the required functional group tolerance, and considerations of atom economy and environmental impact. This guide provides a foundational understanding and practical protocols for the key methods employed in the derivatization of this important heterocycle, empowering researchers to design and execute novel syntheses for applications in medicine, materials science, and beyond.

References

The Versatility of 2-Acetyl-5-iodothiophene: A Core Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of 2-Acetyl-5-iodothiophene, a pivotal heterocyclic building block.

Introduction

This compound is a key bifunctional heterocyclic intermediate that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive acetyl group and a carbon-iodine bond on a thiophene scaffold, allows for a diverse range of chemical transformations. This makes it an invaluable building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth overview of the synthesis of this compound, its utility in pivotal cross-coupling and functional group transformation reactions, and its role in the synthesis of biologically active molecules, with a focus on kinase inhibitors targeting the PI3K/Akt signaling pathway.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct iodination of 2-acetylthiophene. This electrophilic aromatic substitution reaction can be achieved using various iodinating agents. A well-established and effective method utilizes N-iodosuccinimide (NIS) as the iodine source.

Experimental Protocol: Iodination of 2-Acetylthiophene

Materials:

  • 2-Acetylthiophene

  • N-Iodosuccinimide (NIS)

  • Acetic acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-acetylthiophene (1.0 eq) in glacial acetic acid.

  • Add N-iodosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Quantitative Data:

ReactantStarting MaterialProductYield (%)Purity (%)
Iodination2-AcetylthiopheneThis compound>90>98

Key Reactions of this compound as a Chemical Intermediate

The dual functionality of this compound allows for a variety of subsequent chemical modifications, making it a versatile intermediate. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, while the acetyl group can undergo various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for Suzuki, Sonogashira, and Heck coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki coupling reaction facilitates the formation of a biaryl linkage by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing a wide array of complex organic molecules.

Experimental Protocol: Suzuki Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki Coupling:

SubstrateCoupling PartnerProductCatalystBaseSolventYield (%)
2-Acetyl-5-bromothiophene*Phenylboronic acid2-Acetyl-5-phenylthiophenePd(II)-precatalystKOHWater>95

*Note: Data for the bromo-analogue is presented as a close proxy, with similar high yields expected for the iodo-compound.[1]

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][3] This is a powerful method for synthesizing aryl alkynes.

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor by TLC.

  • Once complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling:

SubstrateCoupling PartnerProductCatalystCo-catalystBaseSolventYield (%)
This compoundPhenylacetylene2-Acetyl-5-(phenylethynyl)thiophenePdCl₂(PPh₃)₂CuITEATHF70-90

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene, such as styrene, to form a substituted alkene.[4][5]

Experimental Protocol: Heck Reaction of this compound

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Add anhydrous DMF and triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Heck Reaction:

SubstrateCoupling PartnerProductCatalystBaseSolventYield (%)
This compoundStyrene2-Acetyl-5-styrylthiophenePd(OAc)₂TEADMF60-80
Reactions of the Acetyl Group

The acetyl group of this compound can be transformed into a variety of other functional groups. One notable transformation is the Willgerodt-Kindler reaction.

The Willgerodt-Kindler reaction converts the aryl alkyl ketone functionality of this compound into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid, 2-(5-iodothiophen-2-yl)acetic acid.[6][7] This reaction is a powerful tool for extending the carbon chain and introducing a carboxylic acid moiety.

Experimental Protocol: Willgerodt-Kindler Reaction of this compound

Materials:

  • This compound

  • Sulfur powder

  • Morpholine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, mix this compound (1.0 eq), sulfur powder (2.5 eq), and morpholine (5.0 eq).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • The resulting thioamide can be isolated and purified, or directly hydrolyzed to the carboxylic acid by heating with an aqueous acid or base.

Quantitative Data for Willgerodt-Kindler Reaction:

Starting MaterialProduct (after hydrolysis)ReagentsYield (%)
This compound2-(5-Iodothiophen-2-yl)acetic acidSulfur, Morpholine60-80

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The thiophene scaffold is a prominent feature in many biologically active compounds. Derivatives of this compound are of particular interest in the development of kinase inhibitors, especially those targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[8][9][10] The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis.[8][11]

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as protein kinase B) to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Thiophene_Inhibitor Thiophene-based PI3K Inhibitor Thiophene_Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt Signaling Pathway and Inhibition by Thiophene Derivatives.
Role of this compound in Synthesizing Kinase Inhibitors

This compound serves as a versatile starting material for the synthesis of thiophene-based PI3K inhibitors. The general synthetic strategy involves the elaboration of the thiophene core through the cross-coupling reactions described above to introduce various aryl and heteroaryl substituents. The acetyl group can be further modified, for example, through reductive amination or condensation reactions, to incorporate functionalities that can interact with the active site of the kinase. The ability to readily diversify the structure at both the 2- and 5-positions of the thiophene ring allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Experimental_Workflow start This compound suzuki Suzuki Coupling (with Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (with Terminal Alkyne) start->sonogashira heck Heck Reaction (with Alkene) start->heck intermediate1 5-Aryl-2-acetylthiophene suzuki->intermediate1 intermediate2 5-Alkynyl-2-acetylthiophene sonogashira->intermediate2 intermediate3 5-Alkenyl-2-acetylthiophene heck->intermediate3 modification Modification of Acetyl Group (e.g., Reductive Amination) intermediate1->modification intermediate2->modification intermediate3->modification final_product Thiophene-based Kinase Inhibitor modification->final_product

General workflow for synthesizing kinase inhibitors from this compound.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its readily accessible synthesis and the orthogonal reactivity of its two functional groups provide a powerful platform for the construction of a wide range of complex molecules. The utility of this building block in palladium-catalyzed cross-coupling reactions and other functional group transformations underscores its importance for medicinal chemists, particularly in the development of targeted therapies such as kinase inhibitors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and innovative therapeutic agents.

References

A Technical Guide to 2-Acetyl-5-iodothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Commercial Availability, Synthesis, and Potential Biological Significance of a Key Thiophene Derivative.

This technical guide provides a comprehensive overview of 2-Acetyl-5-iodothiophene, a halogenated heterocyclic building block with significant potential in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its commercial availability, a plausible synthetic route, and insights into its potential biological applications.

Commercial Availability

This compound is readily available from several major chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key information for procurement.

SupplierProduct NamePurityCAS NumberMolecular WeightCatalog Number
Sigma-Aldrich This compound97%30955-94-3252.07 g/mol 579637
J&K Scientific This compound97%30955-94-3252.07 g/mol 127358
Abound Chem This compound97%30955-94-3252.07 g/mol AB025585
Alkali Scientific This compound-30955-94-3252.07 g/mol 579637-1G

Physicochemical Properties

Key physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₆H₅IOS
Molecular Weight 252.07 g/mol
Appearance Solid
Melting Point 130-134 °C (lit.)
SMILES CC(=O)c1ccc(I)s1
InChI Key XBUCSKKBSJSRLJ-UHFFFAOYSA-N

Synthesis Protocol

Step 1: Synthesis of 2-Iodothiophene (Starting Material)

A common method for the synthesis of 2-iodothiophene is the iodination of thiophene using iodine and an oxidizing agent, such as mercuric oxide.[1]

Materials:

  • Thiophene

  • Benzene (or a suitable alternative solvent like ligroin)

  • Yellow mercuric oxide (HgO)

  • Iodine (I₂)

  • Ether

  • Dilute sodium thiosulfate solution

  • Anhydrous calcium chloride

Procedure:

  • In a suitable reaction vessel, cool a solution of thiophene in benzene in an ice-water bath.

  • With vigorous stirring, alternately add small portions of yellow mercuric oxide and iodine. Maintain the temperature of the reaction mixture.

  • After the addition is complete, continue to stir the mixture until the reaction is complete, which can be monitored by the disappearance of the iodine color.

  • Filter the reaction mixture and wash the residue with ether.

  • Combine the filtrate and washings and wash with a dilute solution of sodium thiosulfate to remove any unreacted iodine.

  • Dry the organic layer over anhydrous calcium chloride and filter.

  • Remove the solvent by distillation.

  • The crude 2-iodothiophene can be purified by fractional distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation of 2-Iodothiophene to yield this compound

This step involves the acetylation of the synthesized 2-iodothiophene. The acetyl group will preferentially add to the 5-position due to the directing effect of the iodine atom.

Materials:

  • 2-Iodothiophene

  • Acetic anhydride

  • A Lewis acid catalyst (e.g., iodine, as it can catalyze the acetylation of thiophene)[2]

  • A suitable solvent (e.g., dichloromethane or nitrobenzene)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-iodothiophene in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

  • Add acetic anhydride to the solution.

  • Carefully add the Lewis acid catalyst (e.g., a catalytic amount of iodine) to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

Thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] While specific studies on the biological activity of this compound are limited, derivatives of 2-acetylthiophene have been shown to interact with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.[6]

The presence of an iodine atom can further modulate the biological activity of the molecule, potentially enhancing its potency or altering its selectivity. Therefore, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents targeting these pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Stimuli External Stimuli (e.g., Cytokines, Growth Factors) Receptor Receptor External_Stimuli->Receptor MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Complex Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates 2_Acetyl_5_iodothiophene This compound Derivative 2_Acetyl_5_iodothiophene->MAPK_Pathway 2_Acetyl_5_iodothiophene->IKK Gene_Expression Gene Expression (Inflammation, Proliferation) NFκB_n->Gene_Expression

Caption: Hypothetical signaling pathway showing potential inhibition of NF-κB and MAPK pathways by a this compound derivative.

Experimental Workflow for Biological Screening

For researchers interested in exploring the biological activities of this compound or its derivatives, a general experimental workflow for in vitro screening is presented below. This workflow outlines a typical process for assessing the cytotoxic effects of a compound on cancer cell lines.

G Start Start: Compound Synthesis and Purification Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Compound_Prep Compound Preparation (Stock Solution, Dilutions) Start->Compound_Prep Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Treatment Treatment with This compound derivative Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis Further_Studies Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Data_Analysis->Further_Studies

Caption: General experimental workflow for in vitro cytotoxicity screening of this compound derivatives.

Conclusion

This compound is a commercially accessible and synthetically versatile building block. Its thiophene core, coupled with acetyl and iodo functional groups, makes it an attractive starting material for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. This guide provides a foundational resource for researchers to procure, synthesize, and evaluate the biological potential of this promising heterocyclic compound. Further investigation into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to 2-Acetyl-5-iodothiophene: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-5-iodothiophene, a halogenated heterocyclic compound. It details the molecule's fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in the realm of medicinal chemistry and drug development.

Core Molecular and Physical Properties

This compound is a substituted thiophene characterized by an acetyl group at the 2-position and an iodine atom at the 5-position of the thiophene ring. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule. A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₆H₅IOS
Molecular Weight 252.07 g/mol
CAS Number 30955-94-3

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the electrophilic iodination of 2-acetylthiophene. The following protocol is based on established methods for the iodination of thiophene derivatives.

Reaction: Iodination of 2-Acetylthiophene

Reagents:

  • 2-Acetylthiophene

  • N-Iodosuccinimide (NIS)

  • p-Toluenesulfonic acid (TsOH)

  • Ethanol (EtOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylthiophene (1.0 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, the ethanol is removed under reduced pressure.

    • The residue is redissolved in dichloromethane.

    • The organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

    • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • The drying agent is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

Potential Applications in Drug Development

While direct evidence of this compound's involvement in specific signaling pathways is not extensively documented, its structural motifs are of significant interest to medicinal chemists. Thiophene-containing compounds are known to exhibit a wide range of biological activities.

Chalcones derived from various substituted acetylthiophenes have demonstrated potential as antifungal and antitubercular agents. Furthermore, some of these derivatives have exhibited cytotoxic activity against cancer cell lines. The presence of an iodine atom on the thiophene ring of this compound offers a site for further chemical modification, such as cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Visualizing the Synthesis Workflow

The logical progression of the synthesis of this compound is depicted in the following workflow diagram.

G start Start: 2-Acetylthiophene reaction Electrophilic Iodination (Room Temperature) start->reaction reagents Reagents: - N-Iodosuccinimide (NIS) - p-Toluenesulfonic acid (TsOH) - Ethanol (EtOH) reagents->reaction workup Aqueous Work-up: - Remove EtOH - Dissolve in CH2Cl2 - Wash with Na2S2O3, H2O, Brine - Dry over MgSO4 reaction->workup purification Purification: - Filtration - Solvent Evaporation - Column Chromatography or Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Workflow for the Synthesis of this compound.

An In-depth Technical Guide to the Stability and Storage of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Acetyl-5-iodothiophene. The information herein is compiled from publicly available data sheets and general knowledge of chemical stability testing. This document is intended to serve as a practical resource for ensuring the integrity of this compound in a laboratory setting.

Summary of Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound. The compound is a solid and is insoluble in water. For optimal stability, it should be stored in a cool, dark, and dry environment. Below is a summary of the recommended storage and handling conditions.

ParameterRecommended ConditionSource
Storage Temperature 2-8°C (Refrigerated)[1]
Light Exposure Protect from light[2]
Atmosphere Store under an inert atmosphere[3]
Moisture Keep in a dry place, as the compound is hygroscopic[3]
Ventilation Store in a well-ventilated area[4]
Container Keep container tightly closed[4]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents[2]

General Stability Profile

To rigorously determine the stability profile of this compound, a forced degradation study is recommended. Such a study would intentionally expose the compound to various stress conditions to identify potential degradation products and pathways. This is a critical step in the development of stable formulations and analytical methods.[5][6]

Experimental Protocol: Generalized Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound. This protocol is based on established principles of forced degradation testing as outlined by the International Council for Harmonisation (ICH) guidelines.[6]

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable detector (e.g., UV/Vis or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

      • Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Incubate the solution at room temperature for a specified period (e.g., 2 hours).

      • Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Incubate the solution at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation:

      • Place a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

      • Dissolve the stressed solid in the initial solvent before analysis.

    • Photolytic Degradation:

      • Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

      • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method.

    • The method should be capable of separating the intact this compound from any degradation products.

    • Peak purity analysis should be performed to ensure that the chromatographic peaks are homogeneous.

    • Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, which aids in structure elucidation.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, RT) stock_solution->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation Apply Stress thermal Thermal Degradation (Solid, 80°C) photo Photolytic Degradation (Solid & Solution) stock_solution->photo Apply Stress hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS Analysis (Identification of Degradants) hplc->ms pathways Identify Degradation Pathways ms->pathways profile Establish Stability Profile pathways->profile

Caption: A generalized workflow for conducting a forced degradation study.

Storage_Conditions cluster_compound Compound cluster_storage Optimal Storage Conditions cluster_incompatible Avoid Contact With compound This compound refrigerate Refrigerate (2-8°C) compound->refrigerate Store in dark Protect from Light compound->dark Store in dry Keep Dry compound->dry Store in inert Inert Atmosphere compound->inert Store under oxidizers Strong Oxidizers compound->oxidizers Incompatible with acids Strong Acids compound->acids Incompatible with bases Strong Bases compound->bases Incompatible with

Caption: Recommended storage conditions for this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for rigorous, experimentally validated stability studies. Researchers should always consult the specific product documentation and perform their own risk assessments before handling or using this chemical.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-acetyl-5-iodothiophene with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl structures prevalent in many pharmaceutical compounds and functional materials. Thiophene-containing molecules, in particular, are significant in medicinal chemistry.[1][2]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials.[3][4] The reaction typically involves an organohalide, an organoboron species, a palladium catalyst, and a base. This application note focuses on the use of this compound as the organohalide partner, a valuable building block for the synthesis of more complex molecules. The protocol provided is based on established methods for similar thiophene derivatives and general principles of Suzuki couplings.[2][4][5][6]

Reaction Principle

The catalytic cycle of the Suzuki coupling generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[9]

Catalytic Cycle of Suzuki Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar'

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand) (0.5 - 5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (2-24 hours). The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-acetyl-5-arylthiophene.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Combine Reactants: This compound, Arylboronic acid, Base start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert add_solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->add_solvent_catalyst reaction Heat and Stir (80-100 °C, 2-24h) add_solvent_catalyst->reaction monitor Monitor Reaction (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation

The following table summarizes representative data for the Suzuki coupling of the analogous 2-acetyl-5-bromothiophene with various arylboronic acids, which can serve as a strong starting point for reactions with this compound. Reactions with iodo-derivatives are generally faster and may proceed under milder conditions or with lower catalyst loading. The data is adapted from a study utilizing a benzothiazole-based Pd(II)-precatalyst.[2][5]

EntryArylboronic AcidProductHeating MethodTimeYield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiopheneThermal (100 °C)1 h93
Microwave1 min95
24-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiopheneThermal (100 °C)5 h97
Microwave7 min92
34-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiopheneThermal (100 °C)5 h90
Microwave7 min98
44-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiopheneThermal (100 °C)7 h89
Microwave9 min93
5Thiophene-3-boronic acid2-Acetyl-5-(thiophen-3-yl)thiopheneThermal (100 °C)10 h91
Microwave9 min95

Reaction conditions for the data in the table: 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (0.6 mmol), Pd(II)-precatalyst (0.25 mol%) in water (3 mL).[2][5]

Applications in Drug Development

The Suzuki coupling is a powerful tool in drug discovery and development, allowing for the rapid synthesis of analog libraries to explore structure-activity relationships.[1][10] Thiophene-based compounds are known to possess a wide range of biological activities, and the ability to functionalize the thiophene ring at specific positions is crucial for optimizing their pharmacological properties.[3][4] The products of the Suzuki coupling of this compound can serve as key intermediates in the synthesis of novel therapeutic agents.

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical, with stronger bases sometimes being more effective.[10] The use of an iodo-substrate as proposed here should generally lead to higher reactivity compared to bromo- or chloro-substrates.[8]

  • Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can be a side reaction. This can sometimes be minimized by using anhydrous conditions (if compatible with the chosen base and catalyst system) or by adjusting the base and reaction time.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be suppressed by the slow addition of the boronic acid or by using a lower reaction temperature.

  • Catalyst Deactivation: Sulfur-containing compounds like thiophenes can sometimes act as catalyst poisons. If catalyst deactivation is suspected, increasing the catalyst loading or using a more robust catalyst system may be necessary.[5]

By following this detailed protocol and considering the provided data and troubleshooting tips, researchers can effectively utilize the Suzuki coupling of this compound for the synthesis of a diverse range of valuable compounds for various applications, including drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-acetyl-5-iodothiophene. This versatile building block is a key intermediate in the synthesis of a wide range of organic compounds with applications in medicinal chemistry, materials science, and agrochemicals. The methodologies described herein are essential for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and selectivity. These reactions typically involve the coupling of an organohalide with an organometallic reagent or an amine in the presence of a palladium catalyst and a base. The acetyl group at the 2-position of the thiophene ring can influence the electronic properties of the substrate, potentially affecting reaction conditions and outcomes. The iodo-substituent at the 5-position is a highly reactive leaving group, making this compound an excellent substrate for a variety of cross-coupling reactions.

This document covers several key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond between this compound and an organoboron reagent.

  • Heck Coupling: Formation of a C-C bond between this compound and an alkene.

  • Sonogashira Coupling: Formation of a C-C bond between this compound and a terminal alkyne.

  • Stille Coupling: Formation of a C-C bond between this compound and an organotin reagent.

  • Buchwald-Hartwig Amination: Formation of a C-N bond between this compound and an amine.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cross-coupling of 2-acetyl-5-halothiophenes, providing a comparative framework for selecting the appropriate methodology. Note that data for the bromo-analog is often used as a proxy due to its similar reactivity and the availability of literature.

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901288
Thiophene-2-boronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1102492
Heck StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475-85
n-Butyl acrylatePd(OAc)₂ (1)-NaOAcNMP1201280-90
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NTHFRT690-98
1-OctynePd(PPh₃)₄ (1)CuI (2)i-Pr₂NEtDMF601285-95
Stille Tributyl(vinyl)tinPd(PPh₃)₄ (2)--Toluene1001680-90
Trimethyl(phenyl)tinPd₂(dba)₃ (1.5)P(fur)₃ (6)-Dioxane1002485-95
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001890-98
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485-95

Experimental Protocols

The following are detailed, representative protocols for each class of cross-coupling reaction. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-acetyl-5-phenylthiophene.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene and water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Heck Coupling

This protocol describes the synthesis of (E)-1-(5-(2-phenylvinyl)thiophen-2-yl)ethan-1-one.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Styrene (1.5 mmol, 173 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, triethylamine, and styrene via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 1-(5-(phenylethynyl)thiophen-2-yl)ethan-1-one.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL)

  • Anhydrous tetrahydrofuran (THF, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Stille Coupling

This protocol describes the synthesis of 1-(5-vinylthiophen-2-yl)ethan-1-one.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Tributyl(vinyl)tin (1.1 mmol, 323 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene and tributyl(vinyl)tin via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL).

  • Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Separate the organic layer of the filtrate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Buchwald-Hartwig Amination

This protocol describes the synthesis of 1-(5-(morpholino)thiophen-2-yl)ethan-1-one.

Materials:

  • This compound (1.0 mmol, 252 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol, 9.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the general workflow and catalytic cycles for the described palladium-catalyzed cross-coupling reactions.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Coupling Partner Setup Combine reactants under inert atmosphere Reactants->Setup Catalyst Palladium Precatalyst + Ligand Catalyst->Setup Base Base (if required) Base->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heat to reaction temperature Setup->Heating Monitoring Monitor reaction progress (TLC/GC-MS) Heating->Monitoring Quench Quench reaction Monitoring->Quench Reaction complete Extract Aqueous work-up & Extraction Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column chromatography Concentrate->Purify Product Pure Product Purify->Product

General experimental workflow for palladium-catalyzed cross-coupling.

G cluster_reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-I(Ln) Ar-Pd(II)-I(Ln) Pd(0)Ln->Ar-Pd(II)-I(Ln) Oxidative Addition (Ar-I) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-Nu(Ln) Ar-Pd(II)-I(Ln)->Ar-Pd(II)-Nu(Ln) Transmetalation (Suzuki, Stille) or Amine Coordination/Deprotonation (B-H) or Alkyne Coordination (Sonogashira) or Alkene Insertion (Heck) Ar-Pd(II)-Nu(Ln)->Pd(0)Ln Reductive Elimination (Ar-Nu) Product Coupled Product (Ar-Nu) ArI This compound (Ar-I) NuM Coupling Partner (Nu-M)

Simplified catalytic cycle for palladium-catalyzed cross-coupling.

Safety Information

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Organotin Reagents: Organotin compounds are highly toxic and should be handled with extreme care. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

  • Bases: Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere and avoid contact with skin and eyes.

  • Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Application Notes and Protocols for 2-Acetyl-5-iodothiophene in Organic Electronics Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-5-iodothiophene is a functionalized thiophene monomer that holds significant promise as a building block for novel organic electronic materials. Its unique combination of an electron-withdrawing acetyl group and a reactive iodine atom at the 2 and 5 positions, respectively, allows for precise control over the electronic properties and polymerization of resulting materials. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While direct polymerization of this specific monomer is not yet widely reported, the following protocols are based on well-established palladium-catalyzed cross-coupling reactions, offering a roadmap for its application.

Key Applications in Organic Electronics

The incorporation of the acetyl group into a polythiophene backbone is anticipated to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer. This can be advantageous for several reasons:

  • N-type and Ambipolar Semiconductors: Lowering the LUMO can facilitate electron injection and transport, making the material a candidate for n-type or ambipolar OFETs, which are less common than p-type materials but crucial for complementary logic circuits.

  • Acceptor Polymers in All-Polymer Solar Cells: In OPVs, polymers with lower LUMO levels can act as electron acceptors, offering an alternative to fullerene derivatives and potentially leading to improved device stability and tunable properties.

The iodine atom provides a reactive site for common cross-coupling reactions, enabling the formation of C-C bonds necessary for polymer chain growth. The most relevant of these reactions are the Suzuki and Stille couplings.

Data Presentation: Performance of Thiophene-Based Polymers

As specific performance data for polymers derived directly from this compound is not yet available in the literature, the following table summarizes the performance of various other functionalized polythiophenes to provide a benchmark for expected device characteristics.

PolymerComonomerHighest Hole Mobility (cm²/Vs)Highest Electron Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)On/Off RatioApplication
PffBT4T-2ODDifluorobenzothiadiazole17.7-->10^5OFET[1]
PffBT4T-2DTDifluorobenzothiadiazole--->10^5OFET[1]
PTII-TThiophene-fused isoindigoBalancedBalanced-~10^4 - 10^5OFET[2]
PTII-TVT-8(E)-1,2-bis(3-octylthiophen-2-yl)ethenep-type dominated--~10^5OFET[2]
PBDB-TITIC (non-fullerene acceptor)--8.9-OPV[3]
P5TCN-2FY6 (non-fullerene acceptor)--16.1-OPV[4]

Experimental Protocols

The following are detailed, generalized protocols for the polymerization of this compound via Suzuki and Stille cross-coupling reactions. These protocols are based on established procedures for similar thiophene-based monomers.[2][5]

Protocol 1: Synthesis of a Copolymer via Suzuki Coupling

This protocol describes the copolymerization of this compound with a diboronic ester comonomer.

Materials:

  • This compound

  • Aryl or heteroaryl diboronic ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere, add this compound (1.0 eq), the diboronic ester comonomer (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-4.0 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for 30 minutes.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours. Monitor the progress of the polymerization by GPC (Gel Permeation Chromatography) if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

    • Collect the polymer by filtration.

    • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.

    • Dry the final polymer under vacuum.

Characterization: The resulting polymer should be characterized by ¹H NMR, GPC, UV-Vis spectroscopy, and cyclic voltammetry to determine its structure, molecular weight, optical, and electronic properties.

Protocol 2: Synthesis of a Copolymer via Stille Coupling

This protocol outlines the copolymerization of this compound with a distannane comonomer.

Materials:

  • This compound

  • Organodistannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous solvent (e.g., Toluene, Chlorobenzene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve this compound (1.0 eq) and the distannane comonomer (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst (0.01-0.05 eq) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 90-130 °C) and stir for 24-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).

    • Collect the polymer by filtration.

    • Purify the polymer by washing with a solution to remove tin residues (e.g., aqueous KF solution) followed by Soxhlet extraction as described in the Suzuki protocol.

    • Dry the final polymer under vacuum.

Characterization: As with the Suzuki protocol, the polymer's properties should be thoroughly investigated using standard analytical techniques.

Visualizations

Signaling Pathway: Suzuki Coupling Polymerization

Suzuki_Coupling_Polymerization MonomerA This compound (Ar-I) Reaction Polymerization (Heat) MonomerA->Reaction MonomerB Diboronic Ester (Ar'-B(OR)2) MonomerB->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Polymer Conjugated Polymer (-Ar-Ar'-)n Reaction->Polymer

Caption: Suzuki coupling polymerization workflow.

Experimental Workflow: Polymer Synthesis and Characterization

Polymer_Synthesis_Workflow Start Start ReactionSetup 1. Reaction Setup (Monomers, Catalyst, Base, Solvent) Start->ReactionSetup Polymerization 2. Polymerization (Heating under Inert Atmosphere) ReactionSetup->Polymerization Workup 3. Work-up (Precipitation, Filtration) Polymerization->Workup Purification 4. Purification (Soxhlet Extraction) Workup->Purification Characterization 5. Characterization (NMR, GPC, UV-Vis, CV) Purification->Characterization End End Characterization->End

Caption: General workflow for polymer synthesis.

Logical Relationship: Structure-Property Relationship

Structure_Property_Relationship Monomer This compound PolymerStructure Polymer Backbone (Alternating Donor-Acceptor) Monomer->PolymerStructure Polymerization ElectronicProperties Electronic Properties (LUMO, HOMO, Bandgap) PolymerStructure->ElectronicProperties Determines DevicePerformance Device Performance (Mobility, PCE, On/Off Ratio) ElectronicProperties->DevicePerformance Influences

References

Application Notes and Protocols for the Synthesis of Thieno[3,2-b]thiophenes from 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention in the fields of materials science and medicinal chemistry. Their rigid, planar structure and electron-rich nature make them valuable building blocks for organic semiconductors, field-effect transistors, and photovoltaics. In drug development, the thieno[3,2-b]thiophene scaffold is a key component in a variety of biologically active molecules. This document provides a detailed protocol for a plausible and efficient two-step synthesis of a substituted thieno[3,2-b]thiophene, starting from the readily available 2-acetyl-5-iodothiophene. The synthetic strategy involves an initial Gewald reaction to construct a polysubstituted thiophene intermediate, followed by an intramolecular palladium-catalyzed cyclization to form the fused thieno[3,2-b]thiophene ring system.

Reaction Principle

The synthesis commences with a Gewald multicomponent reaction, a reliable method for the formation of 2-aminothiophenes. In this step, this compound acts as the ketone component, which condenses with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This reaction yields a highly functionalized 2-aminothiophene derivative.

The second step involves an intramolecular cyclization of the 2-aminothiophene intermediate. While several cyclization strategies exist, a palladium-catalyzed intramolecular Heck-type reaction is a robust and versatile approach. This reaction facilitates the formation of a new carbon-carbon bond between the iodine-bearing carbon of the thiophene ring and a carbon atom of a suitably positioned neighboring group, leading to the desired fused thieno[3,2-b]thiophene core.

Experimental Protocols

Step 1: Gewald Reaction for the Synthesis of 2-Amino-3-cyano-4-(5-iodothiophen-2-yl)-5-methylthiophene

This protocol is adapted from established Gewald reaction procedures on similar ketone substrates.

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or another suitable base (e.g., triethylamine)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol or DMF as the solvent (sufficient to dissolve the reactants upon heating).

  • Under stirring, add morpholine (2.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by filtration and wash it thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Quantitative Data for Gewald Reaction:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Weight (g) or Volume (mL)Yield (%)
This compound252.071.0102.52-
Malononitrile66.061.0100.66-
Sulfur32.061.1110.35-
Morpholine87.122.0201.74-
2-Amino-3-cyano-4-(5-iodothiophen-2-yl)-5-methylthiophene386.24---75-85
Step 2: Intramolecular Palladium-Catalyzed Cyclization to Synthesize 3-Amino-2-cyano-6-iodothieno[3,2-b]thiophene

This protocol is based on analogous intramolecular Heck-type cyclizations of substituted thiophenes.

Materials:

  • 2-Amino-3-cyano-4-(5-iodothiophen-2-yl)-5-methylthiophene (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst

  • Triphenylphosphine (PPh₃) or another suitable ligand

  • A suitable base (e.g., potassium carbonate, sodium acetate)

  • A high-boiling point solvent (e.g., DMF, DMA, or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • To a dry Schlenk flask, add the 2-amino-3-cyano-4-(5-iodothiophen-2-yl)-5-methylthiophene (1.0 eq), palladium(II) acetate (0.05-0.1 eq), and triphenylphosphine (0.1-0.2 eq).

  • Add the base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (DMF, DMA, or toluene) via syringe.

  • Heat the reaction mixture to 100-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Quantitative Data for Intramolecular Cyclization:

Reactant/ProductMolecular Weight ( g/mol )Stoichiometric RatioMoles (mmol)Weight (g)Yield (%)
2-Amino-3-cyano-4-(5-iodothiophen-2-yl)-5-methylthiophene386.241.051.93-
Palladium(II) acetate224.500.050.250.056-
Triphenylphosphine262.290.10.50.131-
Potassium Carbonate138.212.0101.38-
3-Amino-2-cyano-6-iodothieno[3,2-b]thiophene318.11---60-70

Visualizations

Synthesis_Pathway This compound This compound Gewald_Reaction Gewald Reaction + Malononitrile, S8 + Base (e.g., Morpholine) This compound->Gewald_Reaction Intermediate 2-Amino-3-cyano-4-(5-iodothiophen-2-yl)-5-methylthiophene Gewald_Reaction->Intermediate Cyclization Intramolecular Pd-catalyzed Cyclization Intermediate->Cyclization Product 3-Amino-2-cyano-6-iodothieno[3,2-b]thiophene Cyclization->Product

Caption: Proposed synthetic pathway for thieno[3,2-b]thiophene.

Experimental_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Intramolecular Cyclization Reactants_Mixing Mix this compound, Malononitrile, and Sulfur Base_Addition Add Base (e.g., Morpholine) Reactants_Mixing->Base_Addition Heating Heat at 50-60 °C Base_Addition->Heating Workup_1 Precipitation in Water, Filtration, and Drying Heating->Workup_1 Inert_Atmosphere Setup under Inert Atmosphere Workup_1->Inert_Atmosphere Intermediate Product Catalyst_Addition Add Pd Catalyst, Ligand, and Base Inert_Atmosphere->Catalyst_Addition Heating_2 Heat at 100-140 °C Catalyst_Addition->Heating_2 Workup_2 Aqueous Workup and Extraction Heating_2->Workup_2 Purification Column Chromatography Workup_2->Purification

Caption: General experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Heck Reaction of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical and materials science industries to construct complex molecular architectures.[4][5] The functionalization of heteroaromatic compounds, such as thiophenes, is of particular interest due to their prevalence in biologically active molecules. This document provides detailed application notes and a generalized protocol for the Heck reaction of 2-acetyl-5-iodothiophene with various alkenes. While specific literature for this exact substrate is limited, the provided methodologies are based on well-established principles for Heck reactions involving iodo-heterocycles.[6][7]

Key Reaction Parameters and Optimization

The success of the Heck reaction with this compound is contingent upon the careful selection and optimization of several key parameters:

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective catalysts for this transformation.[1][7] The choice of catalyst can significantly impact reaction efficiency.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice, though bulkier, electron-rich phosphines may be beneficial for less reactive substrates.[7][8]

  • Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle.[8] Common choices include organic bases like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][8]

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used.[4][8] The choice of solvent can influence the reaction rate and yield.

  • Temperature: The reaction is typically heated to temperatures between 80-120 °C to ensure a reasonable reaction rate.[4][8]

Typical Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl iodides, which can be used as a starting point for this compound.

ParameterTypical ConditionsNotes
Aryl Halide This compound (1.0 equiv)Aryl iodides are generally more reactive than bromides or chlorides.[8]
Alkene Acrylates, Styrenes, etc. (1.2-1.5 equiv)Electron-poor alkenes often give higher yields.[1]
Catalyst Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)Catalyst loading may need optimization.[4]
Ligand PPh₃ (2-10 mol%)Often used with Pd(OAc)₂. Not required if using Pd(PPh₃)₄.
Base Et₃N, K₂CO₃, NaOAc (2-3 equiv)The choice of base can affect the reaction outcome.[8]
Solvent DMF, NMP, Dioxane, TolueneAnhydrous conditions are recommended.[8]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.[4]
Reaction Time 4-24 hoursMonitor reaction progress by TLC or LC-MS.[4]

Experimental Protocols

General Procedure for the Heck Reaction of this compound

This protocol describes a general procedure for the reaction of this compound with a generic alkene (e.g., n-butyl acrylate or styrene). Optimization of the reaction conditions may be necessary for specific alkene coupling partners.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (to achieve a concentration of 0.1 M with respect to the iodothiophene), followed by the alkene (1.5 equiv) and triethylamine (2.0 equiv) via syringe.[6]

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.[4]

Visualizations

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Alkene Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene Coordination Alkene Ar-Pd(II)-(alkene)-X(L2) Ar-Pd(II)-(alkene)-X(L2) Alkene Coordination->Ar-Pd(II)-(alkene)-X(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-(alkene)-X(L2)->Migratory Insertion R-alkene-Pd(II)-X(L2) R-alkene-Pd(II)-X(L2) Migratory Insertion->R-alkene-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-alkene-Pd(II)-X(L2)->Beta-Hydride Elimination Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Base Reductive Elimination->Pd(0)L2 HX + Base-H+

Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Add Reactants & Catalyst to Dry Flask inert 2. Establish Inert Atmosphere setup->inert solvents 3. Add Solvents & Reagents inert->solvents heat 4. Heat and Stir solvents->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute and Extract cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

Caption: General workflow for the Heck reaction protocol.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst in the presence of an amine base.[1][2][3] The reaction is highly valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups.[2]

These characteristics make the Sonogashira coupling an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[2][4] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Acetyl-5-iodothiophene, a key intermediate for synthesizing various substituted thiophenes which are important structural motifs in medicinal chemistry. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation, generally leading to high yields.[2][5]

General Reaction Scheme

The reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Reaction Scheme for Sonogashira Coupling of this compound

Catalytic Cycle

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[5] The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive halides, but with iodides, the reaction is typically fast.[2][6]

  • The Copper Cycle : The copper(I) salt reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate.[5]

  • Transmetalation : The alkyne group is transferred from the copper acetylide to the palladium(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination from the diorganopalladium(II) complex to yield the desired 2-acetyl-5-alkynylthiophene product and regenerate the active Pd(0) catalyst.[2]

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_intermediate Thienyl-Pd(II)-I(L2) pd0->pd_intermediate Oxidative Addition pd_alkyne Thienyl-Pd(II)-C≡CR(L2) pd_intermediate->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Thienyl-C≡CR pd_alkyne->product cu_catalyst Cu(I) cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Acetylide Formation cu_acetylide->pd_intermediate cu_acetylide->cu_catalyst alkyne H-C≡CR + Base iodothiophene This compound iodothiophene->pd_intermediate

Diagram of the interconnected palladium and copper catalytic cycles.

Experimental Protocols

The following protocols provide a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne. Conditions may be optimized for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling

This protocol is suitable for a wide range of terminal alkynes.

Materials and Reagents:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition : Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Alkyne Addition : Stir the mixture at room temperature for 10 minutes. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.[5]

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[5][7]

  • Extraction : Transfer the filtrate to a separatory funnel and wash with aqueous ammonium chloride solution and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5][8]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes.

EntryTerminal Alkyne (R in R-C≡CH)Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylPdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)THF25492
2TrimethylsilylPdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)THF25688
3n-ButylPdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)THF50885
44-MethoxyphenylPdCl₂(PPh₃)₂ (2)CuI (4)DIPEA (2)DMF25594
5CyclohexylPd(PPh₃)₄ (1.5)CuI (3)TEA (2)Toluene601281

Note: Yields are for isolated products after purification. Conditions are generalized and may require optimization for specific substrates and reaction scales.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

General experimental workflow for the Sonogashira coupling.

Troubleshooting

  • Low or No Yield : Ensure reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst is crucial.

  • Formation of Homocoupled Alkyne (Glaser Coupling) : This side reaction is often promoted by oxygen.[9] Ensure the system is thoroughly deoxygenated. Using a copper-free protocol can also mitigate this issue, although reaction times may be longer.

  • Difficult Purification : The homocoupled diyne byproduct can sometimes be difficult to separate from the desired product. Careful optimization of chromatography conditions is necessary.[10]

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Acetyl-5-iodothiophene's Acetyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction involving the acetyl group of 2-Acetyl-5-iodothiophene. This reaction serves as a valuable synthetic route to a variety of vinyl-thiopene derivatives, which are of significant interest in medicinal chemistry and drug development due to the prevalence of the thiophene scaffold in pharmacologically active molecules.[1][2]

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[3] While aldehydes are more commonly used, ketones such as this compound can also undergo this reaction, although they are generally less reactive and may require more forcing conditions or more active catalysts.[4] The products of this reaction are versatile intermediates for the synthesis of novel heterocyclic compounds and potential therapeutic agents.

Data Presentation: Catalyst and Condition Comparison for Knoevenagel Condensation of Ketones

The following table summarizes various catalytic systems and conditions reported for the Knoevenagel condensation of ketones with active methylene compounds. This data provides a basis for selecting and optimizing the reaction conditions for this compound.

Carbonyl SubstrateActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanoneMalononitrileAmmonium Acetate-->72 hLow[5]
CyclohexanoneMalononitrileDBU/WaterWaterRoom Temp15 min98[3]
AcetoneMalononitrileDBU/WaterWaterRoom Temp20 min95[3]
Aromatic AldehydesMalononitrilePiperidineBenzeneRoom Temp-82[6]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[7]
Thiophene-2-carboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[7]
BenzaldehydeEthyl CyanoacetateDIPEAcHexane703 h91[8]

Experimental Protocols

Given the reduced reactivity of the acetyl group in this compound compared to aldehydes, two representative protocols are provided below. Protocol A is based on a reported reaction with a similar 2-acetylthiophene derivative, while Protocol B suggests a more potent catalytic system often used for less reactive ketones.

Protocol A: Ammonium Acetate Catalyzed Condensation (Reference Method for 2-Acetylthiophene Derivatives)

This protocol is adapted from the reported condensation of a substituted 2-acetylthiophene with malononitrile and serves as a baseline method.[5] Note that long reaction times and low yields may be expected.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)

  • Ammonium acetate

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (0.2-0.5 eq).

  • Add a suitable solvent, such as ethanol, to dissolve the reactants.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC. Due to the low reactivity, the reaction may require an extended period (>72 hours).[5]

  • Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol B: DBU-Catalyzed Condensation in an Aqueous Medium (Enhanced Reactivity Protocol)

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, which has been shown to be highly effective for the Knoevenagel condensation of less reactive ketones.[3] The use of water as a solvent offers a greener and more efficient alternative.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) apparatus

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and the active methylene compound (1.1 eq) in water.

  • Add DBU (0.1-1.0 eq) to the suspension with vigorous stirring at room temperature.[3]

  • Monitor the reaction progress by TLC. The reaction is expected to be significantly faster than the ammonium acetate-catalyzed method.

  • Upon completion, the product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, acidify the reaction mixture with 1 M HCl to neutralize the DBU and induce precipitation.

  • Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Knoevenagel_Mechanism ketone This compound alkoxide Alkoxide Intermediate ketone->alkoxide active_methylene Active Methylene (e.g., Malononitrile) carbanion Carbanion Intermediate active_methylene->carbanion Deprotonation base Base (e.g., DBU, Piperidine) base->carbanion carbanion->alkoxide Nucleophilic Attack hydroxide Hydroxide Intermediate alkoxide->hydroxide Protonation product α,β-Unsaturated Product hydroxide->product Dehydration water H₂O hydroxide->water

Caption: Mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow start Start reactants Combine this compound, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst (e.g., DBU or Ammonium Acetate) reactants->catalyst reaction Stir at Appropriate Temperature (Room Temp to Reflux) catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography or - Recrystallization workup->purification product Isolated Product purification->product

Caption: Generalized experimental workflow for Knoevenagel condensation.

Applications in Drug Development

The vinyl-thiopene scaffold synthesized through this Knoevenagel condensation is a valuable pharmacophore in drug discovery. Thiophene-containing compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][9] The α,β-unsaturated system in the Knoevenagel product can act as a Michael acceptor, enabling covalent interactions with biological targets, which can lead to potent and selective inhibition of enzymes or receptors.[10] Further functionalization of the Knoevenagel adducts can lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Synthesis of 5-aryl-2-acetylthiophenes using Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene derivatives are a vital class of heterocyclic compounds widely utilized in the development of agrochemicals and pharmaceuticals.[1][2][3] The 5-aryl-2-acetylthiophene scaffold, in particular, is a key structural motif in molecules with diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for synthesizing these valuable compounds.[1][5][6][7] This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base.[7]

This document provides a detailed protocol for the synthesis of 5-aryl-2-acetylthiophenes via the Suzuki-Miyaura reaction, starting from 2-acetyl-5-bromothiophene and various arylboronic acids. The protocol highlights the use of both conventional heating and microwave irradiation, with microwave assistance often accelerating the reaction.[1][2]

General Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling of 2-acetyl-5-bromothiophene with an arylboronic acid.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the results for the microwave-assisted Suzuki cross-coupling reaction of 2-acetyl-5-bromothiophene with various arylboronic acids in water.[1][2] The reactions were performed using a benzothiazole-based Pd(II)-precatalyst.[1][2]

EntryArylboronic Acid (Ar-B(OH)₂)Product (5-Aryl-2-acetylthiophene)Time (min)Yield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiophene1595
24-Methylphenylboronic acid2-Acetyl-5-(p-tolyl)thiophene2092
34-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiophene2594
44-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiophene1596
52-Thienylboronic acid2-Acetyl-5-(thiophen-2-yl)thiophene2090

Data sourced from a study on microwave-assisted Suzuki coupling in water.[1][2]

Experimental Protocols

This section details two common protocols for the synthesis of 5-aryl-2-acetylthiophenes. Protocol 1 describes a general method using a common palladium catalyst, while Protocol 2 outlines a microwave-assisted method for accelerated synthesis.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[8][9][10]

Materials:

  • 2-Acetyl-5-bromothiophene (1 equivalent)

  • Arylboronic acid (1.1 - 1.2 equivalents)[1][9][11]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[8][10]

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2 equivalents)[8][9][11]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Dimethylformamide (DMF)[1][9][11]

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add 2-acetyl-5-bromothiophene, the corresponding arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[9][11]

  • Heat the reaction mixture to 90-100°C and stir for 12-24 hours.[9][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 5-aryl-2-acetylthiophene.

Protocol 2: Microwave-Assisted Suzuki Coupling in Water

This protocol utilizes microwave irradiation to significantly reduce reaction times.[1][2]

Materials:

  • 2-Acetyl-5-bromothiophene (1 mmol)[1]

  • Arylboronic acid (1.2 mmol)[1]

  • Potassium Hydroxide (KOH) (2 mmol)[1]

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)[1]

  • Benzothiazole-oxime Pd(II)-complex (0.25 mol%)[1]

  • Water (3 mL)[1]

Procedure:

  • In a microwave reaction vial, combine 2-acetyl-5-bromothiophene (1 mmol), the arylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (0.6 mmol), and the Pd(II)-precatalyst (0.25 mol%).[1]

  • Add 3 mL of water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-160°C) for 15-30 minutes.[1][2]

  • After the reaction is complete, cool the vial to room temperature.

  • The work-up and purification steps are analogous to Protocol 1 (extraction with an organic solvent, drying, concentration, and purification by column chromatography).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the synthesis and purification of 5-aryl-2-acetylthiophenes.

Caption: Step-by-step experimental workflow for synthesis and isolation.

Applications in Drug Discovery: Thiophene-containing compounds are integral to many approved drugs and are considered "privileged structures" in medicinal chemistry.[4][12] Their ability to act as bioisosteres of phenyl rings, coupled with unique electronic properties conferred by the sulfur atom, allows for favorable interactions with biological targets.[12] The 5-aryl-2-acetylthiophene core is a versatile starting point for synthesizing more complex molecules for drug discovery pipelines, targeting a wide range of diseases from cancer to inflammatory conditions.[3][4][13] The synthetic routes detailed here provide a reliable and efficient means for researchers to generate libraries of these compounds for screening and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various derivatives starting from 2-Acetyl-5-iodothiophene. Microwave-assisted synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction efficiency and reproducibility.[1][2][3] These protocols are particularly valuable for the rapid generation of compound libraries in drug discovery and materials science.

Microwave-Assisted Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[4] Microwave irradiation significantly accelerates this transformation, making it a highly efficient synthetic tool.[4][5]

Application Note:

Microwave-assisted Suzuki coupling of this compound (or the more commonly reported 2-Acetyl-5-bromothiophene) with various arylboronic acids provides a rapid and high-yielding route to 2-acetyl-5-arylthiophenes. These compounds are important intermediates in the synthesis of pharmaceuticals and organic materials. The use of a palladium catalyst in aqueous media under microwave irradiation represents a green and efficient approach.[4][5]

Quantitative Data Summary:

The following table summarizes the results for the microwave-assisted Suzuki coupling of 2-Acetyl-5-bromothiophene with various arylboronic acids.[5]

EntryArylboronic AcidProductTime (min)Yield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiophene195
24-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiophene792
34-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiophene798
44-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiophene993
5Thiophen-3-ylboronic acid2-Acetyl-5-(thiophen-3-yl)thiophene995
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from the synthesis of 2-acetyl-5-arylthiophenes from 2-acetyl-5-bromothiophene.[5] A similar reactivity is expected for this compound, potentially with shorter reaction times or lower temperatures.

Materials:

  • This compound (or 2-Acetyl-5-bromothiophene) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium-based catalyst (e.g., benzothiazole-based Pd(II)-precatalyst, 0.25 mol%)[4]

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Water (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium hydroxide (2.0 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium catalyst (0.25 mol%).

  • Add 3 mL of water to the vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the reaction mixture with a microwave power of 250 W, and set the temperature to 160°C.[4] The reaction time will vary depending on the arylboronic acid used (typically 1-10 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-acetyl-5-arylthiophene.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic Acid KOH, TBAB, Pd Catalyst Water Microwave Microwave Irradiation (e.g., 250W, 160°C, 1-10 min) Reactants->Microwave 1. Mix & Seal Extraction Extraction with Organic Solvent Microwave->Extraction 2. Cool Purification Column Chromatography Extraction->Purification 3. Concentrate Product 2-Acetyl-5-arylthiophene Purification->Product 4. Isolate

Caption: Workflow for microwave-assisted Suzuki coupling.

Microwave-Assisted Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[6] Microwave heating has been shown to dramatically accelerate this reaction.[6]

Application Note:

Microwave-assisted Sonogashira coupling of this compound with terminal alkynes offers a rapid and efficient method for the synthesis of 2-acetyl-5-alkynylthiophenes. These compounds are valuable building blocks in the development of conjugated materials and biologically active molecules. While specific examples with this compound are not abundant in the literature, protocols for other aryl iodides and thiophene derivatives can be readily adapted.[6][7]

Experimental Protocol: General Procedure for Microwave-Assisted Sonogashira Coupling

This is a generalized protocol based on microwave-assisted Sonogashira reactions of aryl iodides.[6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv)

  • Solvent (e.g., DMF, THF, or toluene)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • In a microwave reactor vial, dissolve this compound (1.0 equiv) in the chosen solvent.

  • Add the terminal alkyne (1.2-1.5 equiv), the palladium catalyst, copper(I) iodide, and the base.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature typically ranging from 80 to 150°C for 5 to 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-acetyl-5-alkynylthiophene.

Logical Relationship Diagram:

Sonogashira_Coupling Start This compound + Terminal Alkyne Product 2-Acetyl-5-alkynylthiophene Start->Product Coupling Reaction Catalysts Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Catalysts->Product Conditions Base (e.g., Et₃N) Solvent (e.g., DMF) Microwave Irradiation Conditions->Product

Caption: Key components of Sonogashira coupling.

Microwave-Assisted Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] Microwave irradiation can significantly reduce reaction times and improve yields.[1][3]

Application Note:
Experimental Protocol: General Procedure for Microwave-Assisted Heck Coupling

This generalized protocol is based on the microwave-assisted Heck reaction of aryl iodides.[3]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate, styrene) (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃, or N-ethylpiperidine) (1.2-2.0 equiv)[8]

  • Solvent (e.g., DMF, acetonitrile, or toluene)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Add this compound (1.0 equiv), the palladium catalyst, and the base to a microwave reactor vial.

  • Add the solvent and the alkene (1.5-2.0 equiv).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 120 and 180°C for 10 to 60 minutes.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram:

Heck_Coupling_Workflow Reactants This compound, Alkene, Pd Catalyst, Base, Solvent Microwave Microwave Heating (e.g., 150°C, 30 min) Reactants->Microwave Workup Aqueous Workup & Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product 2-Acetyl-5-vinylthiophene Purification->Product

Caption: Workflow for microwave-assisted Heck coupling.

Microwave-Assisted Ullmann Coupling

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds. Microwave irradiation has been successfully applied to accelerate these coupling reactions.

Application Note:

Microwave-assisted Ullmann coupling of this compound with amines or phenols can provide a direct route to N-aryl or O-aryl substituted 2-acetylthiophenes. These are important scaffolds in medicinal chemistry. The use of copper catalysts under microwave irradiation can significantly shorten the traditionally long reaction times of Ullmann couplings.

Experimental Protocol: General Procedure for Microwave-Assisted Ullmann C-N Coupling

This is a generalized protocol based on microwave-assisted Ullmann amination reactions of aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper catalyst (e.g., CuI, Cu₂O, or elemental copper, 5-10 mol%)

  • Ligand (optional, e.g., L-proline, a diamine)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 equiv)

  • Solvent (e.g., DMSO, DMF, or NMP)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • To a microwave reactor vial, add this compound (1.0 equiv), the amine (1.5-2.0 equiv), the copper catalyst, the ligand (if used), and the base.

  • Add the solvent to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100 and 180°C for 20 to 90 minutes.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired N-substituted 2-acetyl-5-aminothiophene.

Signaling Pathway Analogy Diagram:

While not a biological signaling pathway, the following diagram illustrates the key interactions in a generalized Ullmann coupling reaction.

Ullmann_Coupling_Pathway ArylIodide This compound Product Coupled Product ArylIodide->Product Nucleophile Amine or Phenol Nucleophile->Product Catalyst Copper Catalyst (e.g., CuI) Catalyst->Product catalyzes Base Base (e.g., K₂CO₃) Base->Product activates Microwave Microwave Energy Microwave->Product accelerates

Caption: Key elements of microwave-assisted Ullmann coupling.

References

Application Notes and Protocols for C-C Bond Formation with 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three major palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Heck—utilizing 2-acetyl-5-iodothiophene as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The following sections offer step-by-step experimental procedures, quantitative data for representative reactions, and visual workflows to guide researchers in their synthetic endeavors.

Suzuki Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the thiophene ring, yielding 5-aryl-2-acetylthiophenes. These products are common scaffolds in pharmacologically active molecules.[1][2]

Data Presentation: Suzuki Coupling of 2-Acetyl-5-halothiophene with Arylboronic Acids

The following table summarizes the results for the Suzuki coupling of 2-acetyl-5-bromothiophene with various arylboronic acids under both thermal and microwave heating conditions.[2] While the starting material is the bromo-analog, iodo-thiophenes are generally more reactive and may lead to shorter reaction times or higher yields under similar conditions. The data provides a strong baseline for reaction optimization.

EntryArylboronic AcidProductHeating MethodTimeYield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiopheneThermal1 h93
2Phenylboronic acid2-Acetyl-5-phenylthiopheneMicrowave1 min95
34-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiopheneThermal5 h97
44-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiopheneMicrowave7 min92
54-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiopheneThermal5 h90
64-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiopheneMicrowave7 min98
74-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiopheneThermal7 h89
84-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiopheneMicrowave9 min93
9Thiophene-3-boronic acid2-Acetyl-5-(thiophen-3-yl)thiopheneThermal10 h91
10Thiophene-3-boronic acid2-Acetyl-5-(thiophen-3-yl)thiopheneMicrowave9 min95

Reaction Conditions (based on the bromo-analog): 2-acetyl-5-bromothiophene (1 mmol), arylboronic acid (1.2 mmol), KOH (2 mmol), TBAB (0.6 mmol), and a palladium catalyst (0.25 mol%) in water (3 mL) at 100°C.[2]

Experimental Protocol: Suzuki Coupling (Microwave-Assisted)

This protocol is adapted from a procedure for the coupling of 2-acetyl-5-bromothiophene and is expected to be effective for the iodo-analog.[2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)

  • Degassed water (3 mL)

  • Microwave vial

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium hydroxide (2.0 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium catalyst.

  • Add degassed water (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for the time determined by reaction monitoring (typically 1-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-acetylthiophene.

Suzuki Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., KOH) - Catalyst (e.g., Pd(PPh3)4) solvent Add Degassed Solvent (e.g., Water) reagents->solvent 1. heat Heat (Microwave or Thermal) monitor Monitor Progress (TLC, LC-MS) heat->monitor 2. quench Cool and Quench extract Extract with Organic Solvent quench->extract 3. purify Column Chromatography extract->purify 4. product Final Product purify->product 5.

Caption: General workflow for a Suzuki cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is invaluable for the synthesis of aryl alkynes and conjugated enynes. When applied to this compound, it allows for the introduction of various alkynyl groups, which are important functionalities in many pharmaceutical and material science applications.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure based on standard Sonogashira conditions and can be optimized for specific substrates.[6][7]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (5 mL)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (5 mL) and the base (2.0 mmol) to the flask.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80°C) and monitor its progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2-acetylthiophene.

Sonogashira Coupling Reaction Scheme

Sonogashira_Scheme r1 This compound catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., TEA) plus1 + r2 Terminal Alkyne product 5-Alkynyl-2-acetylthiophene catalyst->product

Caption: General scheme for the Sonogashira coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction is a powerful method for the C-C bond formation between an unsaturated halide and an alkene.[8] This reaction is particularly useful for the synthesis of substituted alkenes. For this compound, the Heck reaction enables the introduction of a variety of vinyl groups at the 5-position.

Experimental Protocol: Heck Reaction

This is a representative protocol for a Heck reaction and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃) (0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine, sodium carbonate) (1.5-2.0 mmol)

  • Anhydrous solvent (e.g., DMF, acetonitrile, toluene) (5 mL)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (0.04 mmol) in the anhydrous solvent (5 mL).

  • Add the base (1.5-2.0 mmol) and the alkene (1.2-1.5 mmol) to the reaction mixture.

  • Heat the mixture with stirring to the desired temperature (typically 80-120°C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-vinyl-2-acetylthiophene derivative.

Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_aryl Ar-Pd(II)-I(L₂) oxidative_addition->pd2_aryl alkene_coordination Alkene Coordination pd2_aryl->alkene_coordination Alkene pd2_alkene Ar-Pd(II)-I(Alkene)(L) alkene_coordination->pd2_alkene migratory_insertion Migratory Insertion pd2_alkene->migratory_insertion pd2_alkyl R-Pd(II)-I(L) migratory_insertion->pd2_alkyl beta_hydride β-Hydride Elimination pd2_alkyl->beta_hydride pd2_hydride H-Pd(II)-I(Product)(L) beta_hydride->pd2_hydride Product reductive_elimination Reductive Elimination pd2_hydride->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ I⁻

Caption: A simplified representation of the Heck reaction catalytic cycle.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-Acetyl-5-iodothiophene after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Following a typical Friedel-Crafts acylation or related synthesis, your crude product may contain a variety of impurities. These can include:

  • Unreacted Starting Materials: Residual 2-iodothiophene and the acylating agent (e.g., acetic anhydride or acetyl chloride).

  • Reaction Byproducts: Acids such as acetic acid are common byproducts.

  • Regioisomers: Although the 5-position is strongly preferred, small amounts of other isomers like 2-acetyl-4-iodothiophene might be present.

  • Di-substituted Products: Depending on reaction conditions, di-acetylated or di-iodinated thiophenes could be formed in minor quantities.

  • Catalyst Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃, SnCl₄) may persist after the initial workup.

Q2: Which purification methods are most effective for this compound?

A2: The most suitable purification methods for this compound, which is a solid with a melting point of 130-134 °C, are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for removing small amounts of impurities and is often sufficient for achieving high purity, especially on a larger scale.

  • Flash Column Chromatography: This technique is ideal for separating complex mixtures, removing closely related isomers, and purifying smaller quantities of the product to a very high degree of purity.

  • Distillation: While distillation is effective for purifying liquid acetylthiophenes, it is generally not the final purification step for a solid compound like this compound. However, a preliminary distillation of the crude reaction mixture under vacuum can be used to remove volatile impurities like unreacted starting materials and acetic acid before proceeding with recrystallization or chromatography.[1]

Q3: My purified this compound is off-color (e.g., yellow or brown). What could be the cause?

A3: A persistent off-color can be due to trace amounts of highly colored impurities or slight decomposition. Thiophene compounds can be sensitive to air and light. Consider storing the purified product under an inert atmosphere (nitrogen or argon) and in a dark, cool place. If the color persists after standard purification, a charcoal treatment during recrystallization may help.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The solution is supersaturated, or cooling is too rapid.- Select a solvent with a lower boiling point. - Ensure you are not using an excessive amount of solvent. - Allow the solution to cool slowly to room temperature before moving to an ice bath. - Try seeding the solution with a pure crystal of this compound. - Gently scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and attempt to cool again. - If still unsuccessful, add a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly. For moderately polar compounds, hexane or heptane can be a good anti-solvent.
Low recovery of the product. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals during filtration. - The filtrate can be concentrated and a second crop of crystals can be obtained.
Product purity is still low after recrystallization. The chosen solvent did not effectively differentiate between the product and the impurities. Impurities co-crystallized with the product.- Select a different recrystallization solvent or a solvent pair. Perform small-scale solvent screening to find the optimal system. For the related 2-acetyl-5-bromothiophene, acetone has been used successfully.[2] For other similar compounds, toluene has been effective.[3] - Consider a preliminary purification by column chromatography to remove the bulk of impurities before a final recrystallization step.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of spots on the TLC plate. The eluent system is not optimal.- The ideal Rf value for the target compound is ~0.3.[4] - Systematically screen different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). - For thiophene derivatives, a hexane/ethyl acetate gradient is a common and effective choice.[5]
The product elutes too quickly (High Rf). The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar component (e.g., increase the amount of hexane).[5]
The product elutes too slowly or not at all (Low Rf). The eluent is not polar enough.- Increase the polarity of the eluent by increasing the proportion of the polar component (e.g., increase the amount of ethyl acetate).[5]
Streaking or tailing of spots. The sample was overloaded on the column. The compound is interacting too strongly with the silica gel (which is acidic).- Reduce the amount of crude material loaded onto the column. - Add a small amount (~0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica gel, which can improve the peak shape of polar or slightly basic compounds.[6]
Cracks or channels in the silica gel bed. The column was packed improperly.- Ensure the silica gel is packed as a uniform slurry and that the column is never allowed to run dry.[4]

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not abundant in the literature, the following table provides typical parameters for related compounds and general guidelines.

Purification MethodParameterRecommended Value / SystemExpected Outcome
Recrystallization SolventAcetone or TolueneHigh purity (>98%), good recovery for crystalline solids.
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)High resolution separation.
Eluent SystemHexane / Ethyl Acetate (e.g., starting with 95:5 and gradually increasing polarity)Purity >99% can be achieved.
Target Rf~0.3Optimal separation and reasonable elution time.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on methods used for analogous 2-acetyl-5-halothiophenes.[2][3]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., acetone, isopropanol, toluene, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat the solution for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point should be sharp and in the range of 130-134 °C.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying thiophene derivatives.[5]

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. Test various ratios until the spot corresponding to this compound has an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with light pressure, ensuring a flat, stable surface. Do not let the silica bed run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a solvent it is readily soluble in, like dichloromethane) and carefully apply it to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[6]

  • Elution: Begin eluting with the chosen solvent system. If separation is difficult, a gradient elution (slowly increasing the proportion of the polar solvent) can be employed.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow

Purification_Workflow cluster_methods Purification Method Selection start Crude this compound check_impurities Assess Impurity Profile (TLC, NMR) start->check_impurities recrystallization Recrystallization check_impurities->recrystallization Minor Impurities Large Scale column_chromatography Column Chromatography check_impurities->column_chromatography Complex Mixture Isomers Present analysis Analyze Purity (m.p., NMR, GC) recrystallization->analysis column_chromatography->analysis end_product Pure Product (>98%) analysis->end_product Purity OK repeat_purification Repeat Purification or Combine Methods analysis->repeat_purification Purity Not OK repeat_purification->check_impurities

Caption: A decision workflow for selecting the appropriate purification method.

References

Technical Support Center: Optimizing Suzuki Reaction Yield with 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Acetyl-5-iodothiophene.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki reaction with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: I am observing a very low or no yield in my Suzuki coupling reaction. What are the potential causes?

A1: Low or no yield in a Suzuki reaction can stem from several factors. A primary concern with thiophene-containing substrates is the potential for catalyst poisoning.[1] The sulfur atom in the thiophene ring can interact with the palladium catalyst, leading to deactivation.[1] Other common issues include inactive catalysts, poor quality of reagents, decomposition of the boronic acid, and suboptimal reaction conditions.[2][3]

Q2: How can I mitigate palladium catalyst poisoning by the thiophene sulfur?

A2: The sulfur atom in the thiophene ring can poison the palladium catalyst by strongly adsorbing to its surface and blocking active sites.[1] To address this, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[2][4] These can promote the desired catalytic cycle and reduce the impact of the sulfur atom.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to compensate for some catalyst deactivation.

  • Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial in overcoming the poisoning effect of sulfur on palladium catalysts in some cases.[5]

Q3: My boronic acid appears to be decomposing during the reaction. What is causing this and how can I prevent it?

A3: Boronic acids can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6] This is often promoted by harsh basic conditions and the presence of water.[2] Heteroaromatic boronic acids can be particularly susceptible to this decomposition pathway. To minimize protodeboronation:

  • Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[2]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester.[2][7] These derivatives provide a "slow-release" of the boronic acid during the reaction, keeping its concentration low and reducing decomposition.[7]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[2]

Q4: Could the acetyl group on the thiophene be causing issues?

A4: While the acetyl group is generally stable under Suzuki conditions, strong basic conditions, especially in aqueous media at elevated temperatures, could potentially lead to side reactions such as hydrolysis or aldol condensation. If you suspect issues related to the acetyl group, consider using milder bases and lower reaction temperatures.[8][9]

Q5: What are the recommended starting conditions for the Suzuki coupling of this compound?

A5: A good starting point would be to use a Pd(II) precatalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[3] Given the iodo- leaving group, the reaction is generally more facile than with bromo- or chloro-substrates.[10] A common solvent system is a mixture of an organic solvent like dioxane, THF, or toluene with an aqueous base solution.[11][12]

Data Presentation: Impact of Reaction Parameters

The following tables summarize the general effects of different catalysts, bases, and solvents on Suzuki-Miyaura coupling reactions, which can be used as a guide for optimizing your specific reaction with this compound.

Table 1: General Catalyst and Ligand Selection Guide

Catalyst/Ligand SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄Aryl/vinyl bromides and iodidesReadily available, good for general-purpose couplings.
PdCl₂(dppf)Wide range of aryl halides and boronic acidsRobust and versatile, often provides good yields.
Pd(OAc)₂ + SPhos/XPhosElectron-rich or sterically hindered halidesHigh catalytic activity, facilitates difficult couplings.[2]
PEPPSI™-type catalystsVarious aryl halidesEfficient generation of the active Pd(0) species.[3]

Table 2: Common Bases and Their Applications

BaseStrengthTypical Use Cases
Na₂CO₃ / K₂CO₃ModerateWidely used, effective for many standard couplings.
Cs₂CO₃StrongOften used for less reactive substrates.[2]
K₃PO₄StrongEffective in many systems, can be used with sensitive functional groups.[2]
KFMildUsed to avoid cleavage of base-labile groups like esters.[9]

Table 3: Solvent Systems for Suzuki Reactions

Solvent SystemPropertiesCommon Applications
Toluene / H₂OBiphasicGood for a wide range of substrates.
Dioxane / H₂OMiscibleCommon and effective solvent system.[2]
THF / H₂OMiscibleAnother common and effective choice.[11]
DMFAnhydrousCan be useful when avoiding aqueous conditions.[13]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

  • Reagent Preparation: In a reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or boronic ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[10]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand. Then, add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)L2-I oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)L2-Ar' transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product aryl_iodide 2-Acetyl-Thiophene-I aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents optimize_conditions 2. Review Reaction Conditions start->optimize_conditions analyze_sides 3. Analyze for Side Products start->analyze_sides check_catalyst Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) check_reagents->check_catalyst check_boronic Boronic Acid Stability (Check for protodeboronation) check_reagents->check_boronic check_halide Aryl Halide Purity check_reagents->check_halide solution Implement Solutions check_catalyst->solution check_boronic->solution check_halide->solution degassing Adequate Degassing? (Prevent catalyst oxidation) optimize_conditions->degassing temperature Optimal Temperature? optimize_conditions->temperature base_solvent Base & Solvent Choice (Consider milder base, anhydrous conditions) optimize_conditions->base_solvent degassing->solution temperature->solution base_solvent->solution homocoupling Homocoupling of Boronic Acid analyze_sides->homocoupling deboronation Protodeboronation Product analyze_sides->deboronation homocoupling->solution deboronation->solution

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

Technical Support Center: Reactions of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Acetyl-5-iodothiophene in their synthetic workflows. The focus is on identifying and mitigating common side products in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form C-C bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives to form 2-acetyl-5-arylthiophenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize 2-acetyl-5-alkynylthiophenes.

  • Heck Coupling: Reaction with alkenes to produce 2-acetyl-5-vinylthiophenes.

Q2: What are the typical side products I should expect in these cross-coupling reactions?

A2: The most frequently observed side products are a result of homocoupling and dehalogenation reactions.

  • Homocoupling of the coupling partner: This results in the formation of a dimer of the boronic acid (biaryl) in Suzuki reactions or the alkyne (1,3-diyne) in Sonogashira reactions. This is often referred to as Glaser or Hay coupling in the context of Sonogashira reactions.[1][2]

  • Homocoupling of this compound: This leads to the formation of 1,2-bis(5-acetylthiophen-2-yl)ethane.

  • Dehalogenation (or more accurately, hydrodehalogenation): This is the reduction of the C-I bond, leading to the formation of 2-acetylthiophene.

Q3: What causes the formation of these side products?

A3: Several factors can contribute to the formation of side products:

  • Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the coupling partners.[1][2] In Suzuki reactions, the presence of Pd(II) species can also facilitate the homocoupling of the boronic acid.[2] For Sonogashira reactions, the copper(I) co-catalyst can promote alkyne homocoupling.[2]

  • Dehalogenation: The presence of a hydrogen source (e.g., solvent, base, or impurities) in the reaction mixture can lead to the reduction of the aryl iodide.

Q4: How can I minimize the formation of these side products?

A4: To minimize side product formation, consider the following:

  • Degassing: Rigorously degas all solvents and the reaction mixture to remove dissolved oxygen.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Catalyst Choice: For Suzuki reactions with electron-deficient substrates, using a Pd(0) source or a pre-formed catalyst can be beneficial.

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can often improve selectivity and reduce side reactions.

  • Copper-Free Sonogashira: For Sonogashira reactions, consider using copper-free conditions to avoid alkyne homocoupling.

  • Purity of Reagents: Ensure all reagents and solvents are pure and dry.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Action Expected Outcome
Significant formation of homocoupled biaryl byproduct (Suzuki Reaction) Presence of dissolved oxygen.Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas.[3]Reduces oxidation of the Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[3]
Use of a Pd(II) precatalyst.Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[3]Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.[3]
Significant formation of homocoupled diyne byproduct (Sonogashira Reaction) Copper(I) co-catalyst promoting Glaser coupling.Consider using a copper-free Sonogashira protocol.Eliminates the primary pathway for alkyne homocoupling.
Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere.[1]Reduces oxidative coupling of the terminal alkyne.[1]
Formation of 2-acetylthiophene (Dehalogenation) Presence of a hydrogen source (e.g., solvent, base, water).Use anhydrous solvents and reagents. Ensure the base is not a significant source of protons.Minimizes the reduction of the C-I bond.
Inefficient oxidative addition or reductive elimination.Optimize reaction temperature and time. Screen different ligands to facilitate the desired cross-coupling pathway.Favors the desired C-C bond formation over the dehalogenation pathway.
Low or no conversion of starting material Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider an activation step for the catalyst if necessary.Ensures the presence of the active Pd(0) species required for the catalytic cycle.
Inappropriate base.The choice of base is critical. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.The base plays a role in both the activation of the boronic acid (in Suzuki) and the regeneration of the catalyst.
Low reaction temperature.Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[4][5]Provides the necessary activation energy for the reaction to proceed.

Quantitative Data Summary

The following table summarizes the yields obtained in the microwave-assisted Suzuki cross-coupling of 2-acetyl-5-bromothiophene with various arylboronic acids. While the substrate is the bromo-analogue, the data provides a useful reference for expected yields in similar reactions with this compound, which is generally more reactive.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Acetyl-5-phenylthiophene95
24-Methylphenylboronic acid2-Acetyl-5-(4-methylphenyl)thiophene92
34-Methoxyphenylboronic acid2-Acetyl-5-(4-methoxyphenyl)thiophene96
44-Chlorophenylboronic acid2-Acetyl-5-(4-chlorophenyl)thiophene90
53-Thienylboronic acid2-Acetyl-5-(3-thienyl)thiophene85

Data adapted from a study on the microwave-assisted synthesis of 2-acetyl-5-arylthiophenes using 2-acetyl-5-bromothiophene.[4][5]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling of this compound with Phenylboronic Acid (Representative)

This protocol is adapted from a procedure for the bromo-analogue and is expected to be effective for the more reactive iodo-substrate.[4][5]

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium hydroxide (KOH) (2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol)

  • --INVALID-LINK--palladium(II) dichloride (IPr-Pd-Cl) (0.25 mol%)

  • Water (3 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), KOH (2.0 mmol), TBAB (0.6 mmol), and the palladium catalyst (0.25 mol%).

  • Add 3 mL of deionized water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a pre-set temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (General Procedure)

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 3: Heck Coupling of this compound with Styrene (General Procedure)

Materials:

  • This compound (1.0 equiv.)

  • Styrene (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.10 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF, followed by styrene (1.5 equiv.) and triethylamine (2.0 equiv.) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Reactants This compound + Coupling Partner Ox_Add Oxidative Addition Reactants->Ox_Add Side_Products Side Products: - Homocoupling - Dehalogenation Reactants->Side_Products Pd_0 Pd(0) Catalyst Pd_0->Ox_Add Intermediate Thienyl-Pd(II)-I Intermediate Ox_Add->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Coupled_Intermediate Coupled Pd(II) Intermediate Transmetalation->Coupled_Intermediate Coupling_Partner_Activated Activated Coupling Partner Coupling_Partner_Activated->Transmetalation Coupling_Partner_Activated->Side_Products Red_Elim Reductive Elimination Coupled_Intermediate->Red_Elim Red_Elim->Pd_0 Catalyst Regeneration Product Desired Cross-Coupled Product Red_Elim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Problem: Low Yield or Significant Side Products Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Thoroughly degas all solvents and reagents. Check_Inert->Degas No Check_Reagents Are all reagents pure and dry? Check_Inert->Check_Reagents Yes Degas->Check_Inert Purify_Reagents Action: Purify/dry reagents and solvents. Check_Reagents->Purify_Reagents No Optimize_Conditions Have reaction conditions (catalyst, ligand, base, temp.) been optimized? Check_Reagents->Optimize_Conditions Yes Purify_Reagents->Check_Reagents Screen_Conditions Action: Screen different catalysts, ligands, bases, and temperatures. Optimize_Conditions->Screen_Conditions No Analyze_Side_Products Identify the major side product(s) (e.g., via GC-MS, NMR). Optimize_Conditions->Analyze_Side_Products Yes Success Improved Yield and Purity Screen_Conditions->Success Homocoupling_Troubleshoot Issue: Homocoupling - Use Pd(0) source - Copper-free conditions (Sonogashira) - Optimize ligand Analyze_Side_Products->Homocoupling_Troubleshoot Dehalogenation_Troubleshoot Issue: Dehalogenation - Use anhydrous conditions - Optimize temperature and time Analyze_Side_Products->Dehalogenation_Troubleshoot Homocoupling_Troubleshoot->Success Dehalogenation_Troubleshoot->Success

Caption: Troubleshooting workflow for optimizing reactions of this compound.

References

Technical Support Center: Improving the Solubility of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Acetyl-5-iodothiophene in experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of this compound?

This compound is an off-white to light brown solid.[1] It is characterized as being insoluble in water.[1][2] Its physical properties are summarized in the table below.

PropertyValueCitations
Physical Form Solid[1][3]
Appearance Off-white to light brown[1]
Melting Point 130-134 °C[2][3]
Water Solubility Insoluble[1][2]
Molecular Weight 252.07 g/mol [3][4]

Q2: Which organic solvents are recommended for dissolving this compound?

Based on the principle of "like dissolves like," solvents with some polarity that can interact with the acetyl and thiophene groups are often effective.[5][6] Halogenated and aromatic solvents are also good candidates. For instance, a reaction using this compound has been successfully carried out in acetonitrile, suggesting its utility as a solvent.[2][7]

Solvent ClassExamplesRationale / Notes
Aprotic Polar Solvents Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Often effective for a wide range of organic compounds. Acetonitrile and DMF have been used in reactions with acetylthiophene derivatives.[2][7][8]
Halogenated Solvents Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneCommonly used for reactions involving thiophene and its derivatives.[9][10]
Aromatic Solvents Toluene, Benzene, XyleneThe aromatic nature of the thiophene ring suggests good solubility in these solvents.[11] Toluene has been used for recrystallizing similar chlorinated thiophene compounds.[12]
Ethers Tetrahydrofuran (THF)A common, moderately polar solvent for organic reactions.

Q3: My compound is not dissolving sufficiently in a single solvent. What should I do?

If this compound shows poor solubility in the primary solvent required for your reaction, using a co-solvent system is a highly effective strategy.[13][14] This involves dissolving your compound in a small amount of a "good" solvent and adding this solution to the primary reaction solvent. This technique can significantly enhance the overall solubility of the compound in the reaction mixture.[15]

Q4: How can I systematically choose an appropriate solvent or co-solvent system?

A systematic approach can save time and resources. The workflow below outlines a logical sequence for selecting a suitable solvent system for your reaction.

start Start: Solubility Challenge assess_reactants Assess Compatibility of All Reaction Components start->assess_reactants select_primary Select Primary Solvent (based on reaction requirements) assess_reactants->select_primary test_solubility Test Solubility of this compound in Primary Solvent select_primary->test_solubility is_soluble Is Solubility Sufficient? test_solubility->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes select_cosolvent Select High-Solubility, Miscible Co-Solvent (e.g., DMF, DMSO, THF) is_soluble->select_cosolvent No prepare_stock Prepare Concentrated Stock Solution in Co-Solvent select_cosolvent->prepare_stock add_to_reaction Slowly Add Stock Solution to Primary Reaction Mixture prepare_stock->add_to_reaction add_to_reaction->proceed

Caption: Workflow for selecting a solvent system.

Q5: How does temperature affect the solubility of this compound?

For most solid organic compounds, solubility increases with temperature. If you are experiencing poor solubility at room temperature, gently heating the mixture can significantly improve dissolution. The use of an ultrasonic bath (sonication) can also accelerate the dissolving process by breaking up solid agglomerates and increasing the interaction between the solute and solvent.

Q6: Can physical methods improve the dissolution rate?

Yes. Reducing the particle size of the solid can significantly increase the rate at which it dissolves.[14][16] This is because smaller particles have a larger surface area exposed to the solvent.[14] A common laboratory technique is micronization, which involves grinding the solid into a fine powder using a mortar and pestle. While this does not increase the compound's maximum saturation solubility, it allows the solution to reach saturation much faster.[15]

Troubleshooting Guide

Problem: The compound precipitates out of solution during the reaction.

  • Potential Cause 1: Temperature Fluctuation. If the reaction was heated to dissolve the compound, a drop in temperature could cause it to crash out of solution.

    • Solution: Maintain a consistent reaction temperature using a temperature-controlled heating mantle or oil bath.

  • Potential Cause 2: Change in Solvent Composition. As the reaction proceeds, the formation of products or consumption of reagents may alter the polarity and composition of the solvent matrix, reducing the solubility of the starting material.

    • Solution: Consider using a co-solvent system from the start to provide a more robust solubility environment. Increasing the total solvent volume may also help keep all components in the solution.

Problem: Low reaction yield is suspected to be due to poor solubility.

  • Potential Cause: Incomplete Dissolution. If the this compound is not fully dissolved, it is not available to participate in the reaction, leading to lower conversion rates and yields.

    • Solution 1 (Solvent Screening): Before running the reaction at scale, perform small-scale solubility tests with different solvents or co-solvent systems recommended in the FAQ section.

    • Solution 2 (Increase Temperature): Run the reaction at a higher temperature, provided it does not degrade the reactants or products. The optimal temperature for Friedel-Crafts acylation of thiophene, a related reaction, is sometimes in the 70-80°C range.

    • Solution 3 (Improve Dissolution Rate): Ensure the compound is ground into a fine powder before adding it to the reaction vessel. Use vigorous stirring and consider a brief period of sonication to aid initial dissolution.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol helps determine an approximate solubility of this compound in a given solvent.

start 1. Weigh 10 mg of Compound into a small vial add_solvent 2. Add Solvent in 0.1 mL increments start->add_solvent agitate 3. Agitate Vigorously (Vortex/Sonicate for 1 min) add_solvent->agitate observe 4. Observe for Undissolved Solid agitate->observe is_dissolved Is it Fully Dissolved? observe->is_dissolved is_dissolved->add_solvent No record 6. Record Total Volume Added & Calculate Approx. Solubility (mg/mL) is_dissolved->record Yes

Caption: Workflow for experimental solubility testing.

  • Accurately weigh a specific amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Add a small, measured volume of the test solvent (e.g., 0.1 mL).

  • Agitate the vial vigorously using a vortex mixer or sonicator for 1-2 minutes.

  • Visually inspect the solution for any remaining solid particles.

  • If solid remains, continue adding the solvent in measured increments, repeating the agitation step after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility in mg/mL or mol/L.

Protocol 2: Method for Preparing and Using a Co-Solvent System

  • In a separate vial, dissolve the required mass of this compound in the minimum amount of a "good" co-solvent (e.g., DMSO, DMF) to create a concentrated stock solution.

  • In the main reaction vessel, combine all other reagents and the primary reaction solvent.

  • While vigorously stirring the mixture in the reaction vessel, add the concentrated stock solution dropwise.

  • Observe the reaction mixture to ensure no precipitation occurs upon addition. If cloudiness appears, you may need to increase the proportion of the co-solvent or the total solvent volume.

References

Technical Support Center: Recrystallization of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the recrystallization of 2-Acetyl-5-iodothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A definitive, single ideal solvent for the recrystallization of this compound is not extensively documented in publicly available literature. However, based on the chemical structure (an aromatic ketone) and data from similar compounds, a systematic approach to solvent selection is recommended. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show good solubility at elevated temperatures.

Q2: Which solvents are good starting points for screening?

Based on general principles of solubility ("like dissolves like") and solvents used for similar thiophene derivatives, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents:

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Cyclohexane

  • Solvent Mixtures (for fine-tuning solubility):

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Toluene/Hexane

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[1] To troubleshoot this:

  • Add more of the primary solvent: This can prevent premature precipitation.

  • Lower the temperature at which crystallization begins: Ensure the solution is not still too hot when cooling is initiated.

  • Use a different solvent system: A lower boiling point solvent or a different solvent mixture may be necessary.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q4: The recovery of my purified crystals is very low. What are the possible causes?

Low recovery can be attributed to several factors:

  • Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Try reducing the initial volume of the hot solvent used for dissolution.

  • Premature crystallization: If crystals form too early during hot filtration, product is lost. Ensure the filtration apparatus is pre-heated.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product.

Q5: My final product is still colored or appears impure. How can I improve the purity?

If colored impurities persist, they may be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can lead to a loss of the desired product through adsorption. If non-colored impurities are present, a second recrystallization may be necessary, or an alternative purification technique such as column chromatography might be required for compounds with very similar solubility profiles to your target molecule.

Experimental Protocols

Solvent Screening Protocol

A systematic solvent screening is crucial for identifying an effective recrystallization solvent.

Methodology:

  • Place a small, accurately weighed amount (e.g., 20-30 mg) of this compound into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but could be used as the "good" solvent in a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath or on a hot plate.

  • Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of well-formed crystals upon cooling.

  • Record your observations in a table similar to the one below.

Data Presentation: Solvent Screening for this compound Recrystallization
Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (mg/mL)Crystal Formation upon Cooling (Qualitative)Notes
e.g., Ethanol
e.g., Acetone
e.g., Toluene
e.g., Hexane
e.g., Ethyl Acetate
e.g., Ethanol/Water
e.g., Acetone/Hexane
Standard Recrystallization Protocol

Once a suitable solvent or solvent system is identified, proceed with the bulk recrystallization.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, a vacuum oven at a temperature well below the compound's melting point (130-134 °C) can be used.

Mandatory Visualization

Recrystallization Workflow Diagram

RecrystallizationWorkflow Recrystallization Workflow for this compound cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration charcoal->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath oiling_out Oiling Out? cool->oiling_out vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals of This compound dry->end low_recovery Low Recovery? dry->low_recovery

Caption: Workflow for the recrystallization of this compound.

References

Troubleshooting low conversion in Sonogashira coupling of iodothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the Sonogashira coupling of iodothiophenes.

Troubleshooting Guide: Low Conversion

Low conversion in the Sonogashira coupling of iodothiophenes can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identify and resolve common issues.

Is your Palladium Catalyst the problem?

The choice and handling of the palladium catalyst are critical for a successful reaction.

  • Issue: Catalyst decomposition (formation of palladium black).

  • Possible Cause:

    • Presence of oxygen in the reaction.

    • High reaction temperatures.

    • Inappropriate solvent choice (e.g., THF has been anecdotally reported to promote palladium black formation).

  • Recommendation:

    • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

    • Thoroughly degas all solvents and liquid reagents.

    • Consider using a lower reaction temperature.

    • If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.

  • Issue: Low catalyst activity.

  • Possible Cause:

    • Use of an inappropriate palladium source for the specific iodothiophene isomer.

    • Catalyst poisoning, potentially by the sulfur atom of the thiophene ring.

  • Recommendation:

    • Screen different palladium sources. Pd/C has been shown to be effective for iodothiophene coupling in water.

    • For copper-free conditions, a combination of a palladium precatalyst and a suitable ligand is often necessary.

Are your Reagents Compromised?

The purity and handling of your starting materials and reagents can significantly impact the reaction outcome.

  • Issue: No or low product formation.

  • Possible Cause:

    • Degradation or impurity of the iodothiophene or alkyne.

    • Degradation of the copper(I) co-catalyst (if used).

    • Use of a wet or impure base.

  • Recommendation:

    • Use freshly purified or commercially available high-purity iodothiophene and alkyne.

    • Use fresh, high-quality copper(I) iodide.

    • Use a freshly distilled and dry amine base.

Are the Reaction Conditions Optimized?

Fine-tuning the reaction parameters is often key to achieving high conversion.

  • Issue: Sluggish or incomplete reaction.

  • Possible Cause:

    • Suboptimal temperature.

    • Incorrect choice of base or solvent.

    • Inappropriate ligand for the specific substrate.

  • Recommendation:

    • Iodothiophenes are generally more reactive than their bromo- or chloro-counterparts, often allowing for milder reaction temperatures. However, if the reaction is slow, a moderate increase in temperature may be beneficial. Be aware that higher temperatures can promote side reactions like dehalogenation.

    • Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common bases. The choice of solvent can also be critical; consider screening solvents like THF, DMF, or toluene. For some protocols, water can be an effective solvent.

    • The choice of ligand can significantly influence the reaction outcome. For copper-free Sonogashira reactions, phosphine ligands are commonly employed.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?

A1: The formation of an alkyne dimer is a classic sign of Glaser-Hay homocoupling. This is a common side reaction in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen. To mitigate this:

  • Improve Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture. Use Schlenk techniques or a glovebox for the reaction setup. Ensure solvents and liquid reagents are properly degassed.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These reactions may require different ligands and/or higher temperatures but eliminate the primary catalyst for homocoupling.

Q2: My reaction with 3-iodothiophene is much slower than with 2-iodothiophene. Is this expected?

A2: While direct comparative studies are limited, the electronic and steric environment of the iodine atom on the thiophene ring can influence reactivity. The 2-position of thiophene is generally more reactive in many transformations due to the influence of the sulfur atom. If you are experiencing low conversion with 3-iodothiophene, you may need to employ more forcing conditions (e.g., higher temperature, different ligand) compared to the 2-iodo isomer.

Q3: I suspect my palladium catalyst is being poisoned by the sulfur in the thiophene ring. What can I do?

A3: While catalyst poisoning by sulfur is a known phenomenon in palladium catalysis, specific reports on its major impact in Sonogashira coupling of iodothiophenes are not widespread. However, if you suspect this is an issue, you could try:

  • Using a more robust ligand: Bulky, electron-rich phosphine ligands can sometimes protect the palladium center and improve catalyst stability.

  • Heterogeneous catalyst: A supported catalyst like Pd/C might exhibit different susceptibility to poisoning.

Q4: I am observing the formation of thiophene as a byproduct. What is happening?

A4: The formation of thiophene suggests a dehalogenation side reaction, where the iodine atom is replaced by a hydrogen atom. This can sometimes occur under Sonogashira conditions, particularly at elevated temperatures. To minimize this, try running the reaction at a lower temperature for a longer period.

Data Presentation

Table 1: General Reaction Parameters for Sonogashira Coupling of Iodothiophenes

ParameterTypical RangeNotes
Palladium Catalyst Loading 0.5 - 5 mol%Lower loadings may be possible with highly active catalyst systems.
Copper(I) Iodide Loading 1 - 10 mol%For copper-catalyzed reactions.
Ligand Loading 1 - 10 mol%Typically used in a 1:1 or 2:1 ratio with the palladium catalyst.
Base 1.5 - 3 equivalentsTriethylamine, Diisopropylethylamine, or other amine bases are common.
Temperature Room Temp. - 100 °CIodothiophenes are relatively reactive, often allowing for lower temperatures.
Reaction Time 1 - 24 hoursMonitored by TLC or GC/MS.

Table 2: Example Protocols for Sonogashira Coupling of Iodothiophenes

IodothiopheneAlkyneCatalyst SystemBaseSolventTemp.TimeYieldReference
2-IodothiophenePeptide-alkynePd complex with aminopyrimidine ligand (30 mol%)-Aqueous bufferRT40 min95% conv.[1]
IodothiopheneTerminal AlkynesPd/C, CuI, PPh₃Et₃NWaterRT-GoodFacile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water
3-IodobenzothiophenePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)Et₃NChCl/urea60 °C2 h92%Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of 2-Iodothiophene in Aqueous Medium (Adapted from[1])

This protocol is based on a reported successful coupling of 2-iodothiophene with an alkyne-containing peptide.

  • Reagent Preparation: Prepare a stock solution of the palladium-aminopyrimidine ligand complex in an appropriate aqueous buffer.

  • Reaction Setup: In a reaction vial, combine the 2-iodothiophene (1.0 equiv) and the terminal alkyne (1.2 equiv) in the aqueous buffer.

  • Initiation: Add the palladium catalyst solution (e.g., to a final concentration of 30 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Work-up: Once the reaction is complete, the product can be isolated using standard extraction and purification techniques appropriate for the product's properties.

Protocol 2: Pd/C-Catalyzed Sonogashira Coupling of Iodothiophene in Water (General Procedure)

This protocol is a general guideline based on the reported use of Pd/C for this transformation.

  • Reagent Preparation: Ensure all reagents are of high purity. Degas the water to be used as a solvent.

  • Reaction Setup: To a reaction flask, add the iodothiophene (1.0 equiv), terminal alkyne (1.2 equiv), Pd/C (e.g., 5 mol%), CuI (e.g., 10 mol%), and PPh₃ (e.g., 10 mol%).

  • Reaction Mixture: Add degassed water and triethylamine (2.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature under an inert atmosphere. Monitor the reaction by TLC or GC/MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Conversion check_catalyst Check Palladium Catalyst start->check_catalyst check_reagents Check Reagents start->check_reagents check_conditions Check Reaction Conditions start->check_conditions pd_black Palladium Black? check_catalyst->pd_black low_activity Low Activity? check_catalyst->low_activity purity Impure/Degraded? check_reagents->purity temp Suboptimal Temp? check_conditions->temp base_solvent Wrong Base/Solvent? check_conditions->base_solvent solution High Conversion inert_atmosphere Improve Inert Atmosphere (Degas Solvents) pd_black->inert_atmosphere Yes screen_catalysts Screen Different Pd Sources & Ligands low_activity->screen_catalysts Yes inert_atmosphere->solution screen_catalysts->solution purify_reagents Use Fresh/Purified Reagents purity->purify_reagents Yes purify_reagents->solution adjust_temp Adjust Temperature temp->adjust_temp Yes screen_conditions Screen Bases & Solvents base_solvent->screen_conditions Yes adjust_temp->solution screen_conditions->solution

Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂(X) (R¹ = Thienyl, X = I) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + Cu-C≡CR² alkyne_complex R¹-Pd(II)L₂(C≡CR²) transmetalation->alkyne_complex reductive_elimination Reductive Elimination alkyne_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡C-R² reductive_elimination->product cu_acetylide Cu-C≡CR² cu_x CuX cu_acetylide->cu_x Transmetalation alkyne H-C≡CR² alkyne->cu_acetylide + CuX, Base base Base

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Preventing deiodination of 2-Acetyl-5-iodothiophene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of preventing deiodination of 2-Acetyl-5-iodothiophene during cross-coupling reactions.

Troubleshooting Guide: Preventing Deiodination

This guide addresses the common issue of deiodination of this compound in a question-and-answer format, offering targeted solutions to overcome this experimental challenge.

Issue: Significant formation of 2-acetylthiophene (deiodinated byproduct) is observed in my cross-coupling reaction.

  • Question 1: What are the primary causes of deiodination?

    Answer: Deiodination, a form of hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl iodides like this compound. The primary cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the this compound intermediate to produce the deiodinated byproduct, 2-acetylthiophene. Factors that promote the formation of Pd-H species include the choice of base, solvent, and the presence of water.

  • Question 2: How can I minimize the formation of palladium-hydride species?

    Answer: To minimize the formation of Pd-H species and thus suppress deiodination, consider the following strategies:

    • Choice of Base: Avoid strong, proton-donating bases like alkoxides (e.g., NaOEt, KOtBu) or hydroxides (e.g., NaOH, KOH). Instead, use weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are less likely to act as hydride sources.

    • Solvent Selection: Employ aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene. Protic solvents, especially alcohols, can be a source of hydrides.

    • Water Content: While some Suzuki reactions require water as a co-solvent, excessive amounts can promote deiodination. If water is necessary, using a minimal amount is crucial. For instance, in a study on a similar dibromothiophene derivative, reducing the water content in a dioxane/water solvent system significantly decreased the amount of dehalogenation.[1]

  • Question 3: How does the choice of catalyst and ligand affect deiodination?

    Answer: The catalyst and, more importantly, the ligand play a critical role in determining the relative rates of the desired cross-coupling reaction versus the undesired deiodination.

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands is highly recommended. These ligands, such as SPhos, XPhos, and other biaryl phosphines, accelerate the rates of oxidative addition and reductive elimination in the catalytic cycle. This increased rate of the desired reaction pathway can outcompete the deiodination side reaction. In contrast, less bulky or electron-poor ligands like triphenylphosphine (PPh₃) can lead to a higher propensity for deiodination.

    • Catalyst Precursor: Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.

  • Question 4: Can reaction temperature and time influence the extent of deiodination?

    Answer: Yes, both temperature and reaction time can impact the product distribution.

    • Temperature: Higher temperatures can sometimes increase the rate of deiodination. It is advisable to run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling.

    • Reaction Time: Prolonged reaction times can lead to increased byproduct formation, including deiodination. Monitoring the reaction progress by techniques like TLC or GC-MS and stopping the reaction upon completion of the desired transformation is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to deiodination?

A1: The acetyl group at the 2-position of the thiophene ring is an electron-withdrawing group. This makes the carbon-iodine bond more susceptible to oxidative addition by the palladium catalyst, which is a key step in the cross-coupling reaction. However, this increased reactivity also makes the substrate more prone to side reactions like deiodination.

Q2: I am performing a Sonogashira coupling. Are there specific recommendations to avoid deiodination in this reaction?

A2: For Sonogashira couplings, in addition to the general recommendations above, consider the following:

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions can sometimes be advantageous in minimizing side reactions.

  • Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used bases in Sonogashira reactions. Ensure they are anhydrous and of high purity.

  • Inert Atmosphere: As with all cross-coupling reactions, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent catalyst degradation and side reactions.

Q3: Is there a general trend for halogen reactivity in terms of dehalogenation?

A3: Yes, the propensity for dehalogenation generally follows the order of C-I > C-Br > C-Cl. The carbon-iodine bond is the weakest, making iodo-substituted compounds the most susceptible to this side reaction.

Q4: Can I use a different halogenated starting material to avoid this issue?

A4: If deiodination remains a significant problem, you could consider using the corresponding 2-acetyl-5-bromothiophene. While the reactivity in the desired cross-coupling reaction will be lower than the iodo-derivative, the incidence of dehalogenation will also be reduced. This may require more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst system).

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of the desired cross-coupled product versus the deiodinated byproduct, based on findings for similar thiophene derivatives.

ParameterCondition AProduct Yield (%)Deiodination (%)Condition BProduct Yield (%)Deiodination (%)Reference
Solvent Ratio (Dioxane:Water) 4:1Major ProductSignificant6:1High<10[1]
Ligand PPh₃ModeratePresentSPhos/XPhosHighMinimizedGeneral Recommendation
Base NaOEt/KOHLowerHigherK₃PO₄/K₂CO₃HigherLowerGeneral Recommendation

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol is designed for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to suppress deiodination.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water.

  • In a separate vial under an inert atmosphere, prepare a solution of Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling to Minimize Deiodination

This protocol outlines a copper-free Sonogashira coupling of this compound with a terminal alkyne to reduce potential side reactions.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Deiodination_Pathway A Ar-I C Ar-Pd(II)-I(L2) A->C Oxidative Addition B Pd(0)L2 B->C E Ar-Pd(II)-Nu(L2) C->E Transmetalation H Ar-H (Deiodinated Byproduct) C->H Reductive Elimination D Nu-M D->E E->B F Ar-Nu (Desired Product) E->F Reductive Elimination G Pd-H Species G->C I Base/Solvent/H2O I->G Formation Troubleshooting_Deiodination Start Deiodination Observed Q1 Check Base Start->Q1 A1_1 Using strong base (e.g., NaOEt, KOH) Q1->A1_1 Yes Q2 Check Ligand Q1->Q2 No S1 Switch to weaker base (e.g., K2CO3, K3PO4) A1_1->S1 S1->Q2 A2_1 Using PPh3 or similar ligand Q2->A2_1 Yes Q3 Check Solvent Q2->Q3 No S2 Use bulky, electron-rich ligand (e.g., SPhos) A2_1->S2 S2->Q3 A3_1 Using protic solvent (e.g., alcohol) Q3->A3_1 Yes End Deiodination Minimized Q3->End No S3 Switch to aprotic solvent (e.g., Dioxane) A3_1->S3 S3->End

References

Suzuki-Miyaura Reaction Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on monitoring the progress of Suzuki-Miyaura cross-coupling reactions. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring a Suzuki-Miyaura reaction?

The most prevalent methods for tracking the progress of a Suzuki-Miyaura reaction include Thin-Layer Chromatography (TLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] The choice of method depends on factors like the nature of the reactants and products, the need for quantitative data, and the available equipment.

Q2: How do I choose the best monitoring technique for my specific reaction?

The selection of an appropriate monitoring technique hinges on the specific requirements of your experiment.

  • Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple method ideal for quick qualitative checks to see if the starting material is being consumed and the product is forming.[2][4] It is excellent for determining reaction completion.[4][5]

  • Gas Chromatography (GC) and GC-MS are suitable for volatile and thermally stable compounds. GC can provide quantitative data on the consumption of starting materials and the formation of products and byproducts.[6]

  • High-Performance Liquid Chromatography (HPLC) is a versatile quantitative technique suitable for a wide range of compounds, including those that are not volatile or are thermally sensitive.[1] It is highly effective for detailed kinetic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information and is inherently quantitative without the need for calibration curves.[3][7] It can be used to directly analyze reaction aliquots, sometimes without workup or in non-deuterated solvents.[3]

Q3: What are the typical byproducts in a Suzuki-Miyaura reaction that I should look out for?

Common byproducts include:

  • Homocoupling products: Formation of a biaryl from two molecules of the boronic acid reagent (e.g., biphenyl from phenylboronic acid). This is often promoted by the presence of oxygen.[8][9][10]

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.[8]

  • Dehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.[11]

  • Scrambled products: The phenyl group from a triphenylphosphine ligand can sometimes be incorporated into the product.[12]

Analytical Techniques & Experimental Protocols

A general workflow for monitoring reaction progress involves careful sampling followed by analysis.

G cluster_workflow General Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Quench Quench Reaction (e.g., add water/acid) Sample->Quench Prepare Prepare Sample (e.g., dilute, extract) Quench->Prepare Analyze Analyze Sample Prepare->Analyze Interpret Interpret Data Analyze->Interpret Decision Decision Point Interpret->Decision Decision->Start Continue Reaction Stop Stop Decision->Stop Work-up

Caption: General experimental workflow for monitoring a chemical reaction.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a fast, qualitative method used to quickly assess reaction progress.[2]

Materials:

  • TLC plates (e.g., Silica gel 60 F254)[2]

  • Developing chamber

  • Mobile phase (solvent system, e.g., ethyl acetate/hexanes)[4]

  • Capillary tubes for spotting

  • UV lamp for visualization[2]

  • Optional: Staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube. Dilute the aliquot in a small amount of a suitable solvent like ethyl acetate.

  • Spotting: On the TLC plate's baseline, spot the diluted reaction mixture. It is also good practice to spot the starting materials as references.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.[2]

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] Circle the observed spots. If compounds are not UV-active, use a chemical stain.

  • Interpretation: Compare the spot of the reaction mixture to the reference spots. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.[4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides quantitative data and mass information for volatile components.

Materials:

  • GC-MS instrument with a suitable column (e.g., HP-5)[6]

  • Autosampler vials with septa

  • Microsyringe

  • Solvent for dilution (e.g., dichloromethane, ethyl acetate)

  • Internal standard (a non-reactive compound with a known concentration)

Procedure:

  • Sample Preparation: Withdraw a precise volume of the reaction mixture (e.g., 100 µL). Quench the reaction by adding it to a vial containing a small amount of water or a dilute acid.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) to extract the organic components. Vortex the mixture and allow the layers to separate.

  • Dilution: Transfer a known volume of the organic layer to a GC vial. Add a known amount of an internal standard. Dilute further with the solvent to a suitable concentration for GC analysis.

  • Injection & Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.[6] Run a pre-defined temperature program to separate the components.

  • Data Analysis: Identify peaks by their retention times and mass spectra. Quantify the relative amounts of starting material, product, and byproducts by integrating the peak areas and comparing them to the internal standard.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful quantitative method suitable for a broad range of compounds.[1]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • HPLC vials

  • Mobile phase (e.g., acetonitrile/water mixture)

  • Solvent for dilution (e.g., mobile phase)

  • Internal standard

Procedure:

  • Sample Preparation: Withdraw a small, known volume of the reaction mixture. Quench the reaction and dilute it with the mobile phase to a concentration within the linear range of the detector.

  • Filtration: Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could damage the HPLC column.

  • Injection & Analysis: Inject the filtered sample into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the starting materials, product, and any byproducts based on their retention times (previously determined with standards). Calculate the percent conversion by comparing the peak area of the starting material at different time points or by using an internal standard for more accurate quantification.

Troubleshooting Guide

Low conversion, the formation of byproducts, or inconsistent results can be common issues. A systematic approach is key to identifying the root cause.

G cluster_troubleshooting Troubleshooting Low Conversion cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues Start Problem: Low Conversion Observed CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions Start->CheckConditions CheckCatalyst 3. Check Catalyst & Ligand Start->CheckCatalyst AnalyzeByproducts 4. Analyze for Byproducts Start->AnalyzeByproducts BoronicAcid Boronic Acid Stable? (Check for protodeboronation) CheckReagents->BoronicAcid ArylHalide Aryl Halide Pure? CheckReagents->ArylHalide Base Base Active & Anhydrous? CheckReagents->Base Solvent Solvent Degassed & Dry? CheckReagents->Solvent Temp Optimal Temperature? CheckConditions->Temp Mixing Sufficient Mixing? CheckConditions->Mixing Degassing Adequate Degassing? (to prevent catalyst oxidation) CheckConditions->Degassing PdActivity Catalyst Active? (Pd(0) vs Pd(II) source) CheckCatalyst->PdActivity Ligand Ligand Appropriate? CheckCatalyst->Ligand

Caption: A troubleshooting flowchart for addressing low conversion in Suzuki-Miyaura reactions.

Q4: My TLC shows my starting material is gone, but my yield is low after work-up. What could be the issue?

This often points to the formation of byproducts that have similar polarity to your product on TLC or the degradation of the product during work-up.

  • Homocoupling: The boronic acid homocoupling product may co-elute with your desired product. Try using a different solvent system for TLC to get better separation.

  • Protodeboronation: Your boronic acid may be degrading. Check its stability and consider using a more robust boronic ester (e.g., pinacol ester).[11]

  • Product Instability: Your product might be sensitive to the acidic or basic conditions of the work-up. Consider a milder work-up procedure.

Q5: My GC/HPLC analysis shows multiple unexpected peaks. How do I identify them?

  • Run Standards: Inject pure samples of your starting materials to confirm their retention times.

  • Check for Common Byproducts: The most common byproducts are the homocoupled boronic acid and the protodeboronated starting material.[8] If you have access to these compounds, run them as standards.

  • Use Mass Spectrometry: If your GC or HPLC is connected to a mass spectrometer, the mass data for each peak is invaluable for identification. The homocoupling product will have a mass corresponding to two coupled boronic acid-derived aryl groups.

  • Catalyst-Related Byproducts: If using a phosphine ligand like PPh₃, you might see peaks corresponding to triphenylphosphine oxide or even products from the coupling of the phenyl group from the ligand.[12]

Q6: The reaction seems to have stalled. What are the first things to check?

  • Catalyst Activity: The palladium catalyst may have deactivated (e.g., formation of palladium black).[11] The active species is Pd(0); if you start with a Pd(II) source, it must be reduced in situ, which can sometimes be inefficient.[10][11]

  • Base: The base is crucial for the transmetalation step.[12] Ensure it is of good quality, sufficiently strong, and present in the correct stoichiometry. For some reactions, bases like K₃PO₄ or Cs₂CO₃ are more effective than Na₂CO₃.[12]

  • Oxygen: Inadequate degassing can lead to oxidation of the Pd(0) catalyst, which can promote side reactions like homocoupling.[9][10] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

Quantitative Data Summary

Monitoring the reaction over time provides valuable kinetic data. Below is a sample table illustrating how to present quantitative results from an HPLC or GC analysis.

Time (hours)Aryl Halide (% Area)Boronic Acid (% Area)Product (% Area)Homocoupling Byproduct (% Area)
099.599.8<0.1<0.1
175.280.124.10.5
248.962.550.20.8
415.735.482.51.5
8<1.018.996.82.1
24<0.15.292.5 (degradation noted)2.2

Note: Data is hypothetical and for illustrative purposes. Percent area is relative to the total integrated area of all components and is not corrected for response factors.

References

Technical Support Center: 2-Acetyl-5-iodothiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 2-Acetyl-5-iodothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection and troubleshoot common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck couplings with this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the base plays several crucial roles. In Suzuki-Miyaura couplings, it facilitates the formation of a more reactive organoborate species from the boronic acid, which is essential for the transmetalation step.[1] For Sonogashira reactions, the base is required to deprotonate the terminal alkyne, forming a copper acetylide intermediate that participates in the catalytic cycle.[2][3] In Heck reactions, the base neutralizes the hydrogen halide produced during the catalytic cycle, regenerating the active Pd(0) catalyst.

Q2: How does the electron-withdrawing acetyl group on this compound affect the coupling reaction?

A2: The acetyl group is electron-withdrawing, which generally makes the carbon-iodine bond more susceptible to oxidative addition by the palladium catalyst. This can increase the reaction rate. However, it can also influence the stability of intermediates and the overall electronic environment of the catalyst, making the selection of the appropriate base and ligands critical for a successful outcome.

Q3: Can the choice of base influence reaction selectivity and yield?

A3: Absolutely. The base's strength, solubility, and nature (organic vs. inorganic) can significantly impact the reaction. An inappropriate base can lead to low yields, catalyst decomposition, or the formation of undesired side products like dehalogenated starting material or homocoupled products.[4] For instance, in Suzuki reactions, the amount and type of base can affect the equilibrium between the boronic acid and the more reactive borate anion, thereby influencing the reaction's efficiency.[1]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Q: My Suzuki-Miyaura coupling of this compound is failing. What are the most common causes related to the base?

A: Low or no conversion in a Suzuki coupling can often be traced back to the base. Here are the primary considerations:

  • Incorrect Base Choice: Not all bases are effective for all Suzuki reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2][5] K₃PO₄ is often effective for challenging couplings.[6] Organic bases like triethylamine (TEA) are sometimes less effective in Suzuki couplings compared to inorganic bases.[7]

  • Insufficient Base Strength: The base must be strong enough to facilitate the formation of the borate species. If you are using a weak base and seeing no reaction, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃.

  • Poor Base Solubility: The base must have some solubility in the reaction medium to be effective. If the base is completely insoluble, the reaction may be very slow or stall. Grinding the base to a very fine powder can sometimes help.[6]

  • Presence of Water: For many Suzuki couplings that use inorganic carbonate or phosphate bases, a small amount of water is crucial for the base to function correctly and to hydrolyze intermediates.[6] Anhydrous conditions with these bases may lead to failure.

Q: I am attempting a Sonogashira coupling, but the reaction is stalled. Could the base be the problem?

A: Yes, the base is critical in Sonogashira reactions. Common issues include:

  • Base Strength and Steric Hindrance: Amine bases like triethylamine (NEt₃) and diisopropylamine (i-Pr₂NH) are frequently used as they are typically strong enough to deprotonate the alkyne without causing significant side reactions.[2] Piperidine has also been shown to be a highly effective base.[8]

  • Inorganic vs. Organic Bases: While amine bases often double as the solvent, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, especially in copper-free Sonogashira protocols.[2] If you are using an inorganic base, ensure the reaction temperature is sufficient.

  • Catalyst Poisoning: Some complex substrates can react with the amine base, leading to impurities that may poison the palladium or copper catalyst. Ensure the purity of your reagents.

Q: My Heck reaction shows no product. How do I choose the right base?

A: Base selection in Heck reactions is crucial for regenerating the catalyst.

  • Organic vs. Inorganic: Both organic bases (like Et₃N) and inorganic bases (like K₂CO₃ or NaOAc) are used. The choice often depends on the solvent and substrate.

  • Reaction Temperature: The effectiveness of a base can be temperature-dependent. Some reactions may require heating to proceed efficiently.

  • Phase-Transfer Catalyst: In some systems, particularly when using an aqueous phase, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) is essential for the reaction to proceed.[9]

Problem 2: Formation of Undesired Side Products

Q: I am observing significant homocoupling of my alkyne (Glaser coupling) in my Sonogashira reaction. How can this be minimized?

A: Glaser homocoupling is a common side reaction, especially when a copper co-catalyst is used. It can be minimized by:

  • Running the reaction under an inert atmosphere: Oxygen promotes the oxidative homocoupling. Thoroughly degassing your solvents and running the reaction under nitrogen or argon is critical.[3]

  • Using a copper-free protocol: Several copper-free Sonogashira variations have been developed specifically to avoid this issue.[3] These often require a different choice of base and ligands.

  • Choice of Amine Base: Bulky amines like diisopropylethylamine (DIPEA) can sometimes help suppress side reactions.[2]

Q: My main side product is the dehalogenation of this compound. What causes this and how can it be prevented?

A: Dehalogenation (replacement of iodine with hydrogen) can occur through various pathways. To prevent it:

  • Use a Milder Base: Strong bases, especially in the presence of protic solvents or impurities, can promote dehalogenation. Consider switching to a milder base like Na₂CO₃ or K₂CO₃.[5][7]

  • Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions. Monitor the reaction and stop it once the starting material is consumed.

  • Ensure High Purity of Reagents: Impurities in solvents or reagents can sometimes act as a hydrogen source.

Q: In my Suzuki coupling, I suspect my boronic acid is decomposing (protodeboronation). How can I address this?

A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with hydrogen. This is a common issue, especially with heteroaromatic boronic acids.

  • Choice of Base: Some bases can accelerate this decomposition. Using a milder base like CsF or KF might be beneficial.[10]

  • Anhydrous Conditions: While some water is often needed for Suzuki couplings, excess water can promote protodeboronation. Careful optimization of the solvent system is required.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of decomposition.

Data on Base Selection

The optimal base is highly dependent on the specific coupling partners, catalyst, ligand, and solvent system. The tables below provide a general guide to common bases used in each type of coupling reaction.

Table 1: Common Bases for Suzuki-Miyaura Coupling

BaseTypeStrengthTypical Use Cases & Comments
Na₂CO₃ InorganicModerateA very common and effective base, often used in aqueous solvent mixtures.[5][7]
K₂CO₃ InorganicModerateSimilar to Na₂CO₃, widely applicable.[2]
K₃PO₄ InorganicStrongOften successful for difficult couplings, including those with sterically hindered substrates.[2][6]
Cs₂CO₃ InorganicStrongA strong, mild base effective in a wide range of solvents. Often improves yields in difficult cases.[2]
Ba(OH)₂ InorganicStrongUsed in aqueous conditions, particularly effective for sterically hindered arylboronic acids.[1]
KOH / NaOH InorganicVery StrongCan be effective but may promote side reactions due to high basicity.[5][7]
Et₃N (TEA) OrganicModerateGenerally less effective than inorganic bases in Suzuki couplings.[7]

Table 2: Common Bases for Sonogashira Coupling

BaseTypeStrengthTypical Use Cases & Comments
Et₃N (TEA) OrganicModerateVery common, often used as both base and solvent.[2]
i-Pr₂NH OrganicModerateCommon amine base, offers a good balance of basicity and steric bulk.[2]
Piperidine OrganicModerateCan be more effective than TEA in some cases, leading to higher yields.[8]
DIPEA OrganicModerateA bulky, non-nucleophilic base that can help prevent side reactions.[2]
Cs₂CO₃ / K₂CO₃ InorganicStrong/Mod.Often used in copper-free Sonogashira reactions.[2]

Table 3: Common Bases for Heck Coupling

BaseTypeStrengthTypical Use Cases & Comments
Et₃N (TEA) OrganicModerateA standard, widely used base for Heck reactions.
DIPEA OrganicModerateUsed when a non-nucleophilic base is required.
NaOAc InorganicWeakA mild base, often used with polar aprotic solvents like DMF.
K₂CO₃ InorganicModerateA common inorganic base, effective in many systems.
K₃PO₄ InorganicStrongCan be effective for more challenging substrates.

Experimental Protocols

The following are general starting procedures that must be optimized for this compound and the specific coupling partner. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel, add:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add a degassed solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water).

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction vessel, add:

    • This compound (1.0 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

    • Copper(I) iodide (CuI, 2-10 mol%)

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1 - 1.5 eq.) via syringe.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).[8]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality (Substrates, Catalyst, Solvent Purity) Start->Check_Reagents Initial Checks Check_Conditions Verify Reaction Conditions (Temp, Time, Inert Atmosphere) Check_Reagents->Check_Conditions Base_Issue Is the Base Optimal? Check_Conditions->Base_Issue Change_Base_Strength Change Base Strength (e.g., K2CO3 -> K3PO4) Base_Issue->Change_Base_Strength Yes Change_Base_Type Change Base Type (e.g., Inorganic -> Organic) Base_Issue->Change_Base_Type Yes Check_Solubility Improve Base Solubility (Grind Base, Change Solvent) Base_Issue->Check_Solubility Yes Add_Water Optimize Water Content (for Suzuki) Base_Issue->Add_Water Yes Success Reaction Successful Change_Base_Strength->Success Change_Base_Type->Success Check_Solubility->Success Add_Water->Success

Caption: A logical workflow for troubleshooting low or no product yield.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-I Ln OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Coupled_Complex R-Pd(II)-R' Ln Transmetal->Coupled_Complex RedElim Reductive Elimination Coupled_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Base_Role Base (e.g., K₂CO₃) Borate [R'-B(OH)₃]⁻ Base_Role->Borate Activates Boronic_Acid R'-B(OH)₂ Boronic_Acid->Borate Borate->Transmetal Reacts with Pd(II) Complex Aryl_Iodide R-I (this compound) Aryl_Iodide->OxAdd

Caption: Catalytic cycle for Suzuki-Miyaura coupling highlighting the base's role.

References

Validation & Comparative

A Comparative Analysis of 2-Acetyl-5-iodothiophene and 2-Acetyl-5-bromothiophene in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pivotal tool for the synthesis of complex biaryl and heteroaryl structures. The choice of halide in the thiophene substrate is a critical parameter influencing reaction efficiency. This guide provides an in-depth comparison of the reactivity between 2-acetyl-5-iodothiophene and 2-acetyl-5-bromothiophene, offering researchers valuable insights for catalyst and substrate selection.

Executive Summary

The fundamental principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halide (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This hierarchy dictates that the oxidative addition of the palladium(0) catalyst to the aryl halide—the rate-determining step in many Suzuki coupling cycles—is substantially faster for aryl iodides than for aryl bromides.[1] Consequently, this compound is inherently more reactive than 2-acetyl-5-bromothiophene, generally leading to higher yields, shorter reaction times, and the ability to use milder reaction conditions.

Comparative Reactivity and Experimental Data

While direct side-by-side comparative studies under identical conditions are not extensively documented in a single report, the established reactivity trend (I > Br > Cl) is consistently observed across the chemical literature.[1] Aryl iodides are often employed when milder conditions are necessary to preserve sensitive functional groups, whereas aryl bromides may be chosen for their lower cost and greater stability, provided the reaction conditions can be optimized to achieve satisfactory yields.

A study involving microwave-assisted Suzuki coupling of 2-acetyl-5-bromothiophene with various arylboronic acids in water demonstrated excellent isolated yields, often exceeding 90%.[2][3][4] However, these reactions required microwave irradiation to drive them to completion efficiently. It is anticipated that the iodo-analogue would provide similar or higher yields under less forcing conditions, such as lower temperatures or shorter reaction times.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Acetyl-5-bromothiophenePhenylboronic acidPd(II)-precatalyst/TBAB/KOHWater, MW, 5 min96%[2][4]
2-Acetyl-5-bromothiophene4-Methoxyphenylboronic acidPd(II)-precatalyst/TBAB/KOHWater, MW, 7 min94%[2][4]
2-Acetyl-5-bromothiophene4-Chlorophenylboronic acidPd(II)-precatalyst/TBAB/KOHWater, MW, 8 min95%[2][4]
2-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 90°C, 12h76%[5]

Note: The data presented is for bromothiophene derivatives as specific comparative data for the iodothiophene analogue under identical conditions was not found in the surveyed literature. The expected trend is higher reactivity for the iodo-derivative.

Visualizing the Reaction Mechanisms and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Coupling_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_reagents Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition product R-R' (Coupled Product) pd0->product pd2_trans R-Pd(II)L_n-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide R-X (Aryl Halide) aryl_halide->pd2_complex boronic_acid R'-B(OH)₂ (Boronic Acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Experimental_Workflow General Experimental Workflow for Suzuki Coupling start Reagent Preparation setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Solvent) start->setup inert Establish Inert Atmosphere (Degas with N₂ or Ar) setup->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Reaction Quench & Work-up (Aqueous Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS) purify->analysis end Final Product analysis->end

References

A Comparative Analysis of the 1H NMR Spectrum of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 1H NMR spectral data for 2-acetyl-5-iodothiophene and related compounds, 2-acetylthiophene and 2-iodothiophene. Understanding the subtleties of these spectra is crucial for the accurate identification and characterization of substituted thiophenes, a common scaffold in medicinal chemistry. This document presents experimental data, outlines a standard protocol for 1H NMR analysis, and utilizes a visual representation to correlate the chemical structure with its spectral features.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for this compound and its analogues. The data for this compound is predicted based on the substituent effects observed in the comparative compounds. The acetyl group is electron-withdrawing, causing a downfield shift (deshielding) of adjacent protons, while the iodo group has a more complex effect but generally also contributes to deshielding.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~7.45d~4.0
H-4~7.25d~4.0
-COCH₃~2.50s-
2-Acetylthiophene H-37.69dd3.8, 1.2
H-47.13dd5.0, 3.8
H-57.63dd5.0, 1.2
-COCH₃2.56s-
2-Iodothiophene H-37.23dd3.6, 1.4
H-46.83dd5.4, 3.6
H-57.31dd5.4, 1.4

Predicted values

Structure and Proton Assignment

The chemical structure of this compound and the assignment of its thiophene ring protons are illustrated below.

Caption: Chemical structure of this compound with proton numbering.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of the analyte for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Analyte (this compound or analogue)

  • Pipettes and vials for sample preparation

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent lock signal.

  • Spectrum Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (e.g., 8-16 for a concentrated sample)

      • Spectral width (e.g., -2 to 12 ppm)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum to confirm the structure of this compound follows a logical progression.

workflow A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Chemical Shift (Solvent Reference) B->C D Identify Signals and Integration C->D E Analyze Multiplicity and Coupling Constants D->E F Assign Protons to Structure E->F G Compare with Data of Analogous Compounds F->G H Confirm Structure of this compound G->H

Caption: Workflow for the analysis of the 1H NMR spectrum.

Navigating the Thiophene Landscape: A Comparative Guide to the 13C NMR of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with substituted thiophenes, a precise understanding of their molecular architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for this purpose. This guide provides a detailed comparison of the expected 13C NMR chemical shifts for 2-acetyl-5-iodothiophene, contrasting predicted values with experimental data from analogous compounds to facilitate structural elucidation and characterization.

This analysis leverages computational prediction tools and established experimental data for structurally related molecules, namely 2-acetylthiophene and 2-iodothiophene, to provide a reliable reference for the 13C NMR spectrum of this compound. The influence of both the electron-withdrawing acetyl group and the halogen substituent on the chemical shifts of the thiophene ring carbons is systematically examined.

Comparative Analysis of 13C NMR Chemical Shifts

The expected 13C NMR chemical shifts for this compound have been predicted using online spectroscopic tools and are presented alongside experimental data for 2-acetylthiophene and 2-iodothiophene. This tabular comparison allows for a clear understanding of the individual and combined effects of the acetyl and iodo substituents on the thiophene ring's electronic environment. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AtomPredicted 13C NMR Shift (ppm) for this compoundExperimental 13C NMR Shift (ppm) for 2-Acetylthiophene[1][2]Experimental 13C NMR Shift (ppm) for 2-Iodothiophene[3][4]
C2~150.1~144.5~72.3
C3~138.9~133.8~137.9
C4~131.2~128.2~130.9
C5~80.5~132.6~128.1
C=O~189.8~190.7-
-CH3~26.5~26.8-

Note: Predicted values were obtained from publicly available NMR prediction databases. Experimental values are sourced from established spectral databases and may exhibit minor variations based on solvent and concentration.

Understanding Substituent Effects

The chemical shifts observed in the 13C NMR spectrum of substituted thiophenes are primarily dictated by the electronic properties of the substituents. The acetyl group at the C2 position is an electron-withdrawing group, which generally leads to a downfield shift (higher ppm value) for the directly attached carbon (C2) and other carbons within the ring due to deshielding effects. Conversely, the iodine atom at the C5 position exhibits a more complex influence, involving both inductive and heavy-atom effects, which typically results in a significant upfield shift (lower ppm value) for the carbon to which it is bonded (C5).

The following diagram illustrates the logical relationship between the substituents and their expected influence on the 13C NMR chemical shifts of the thiophene ring carbons in this compound.

Substituent_Effects cluster_molecule This compound cluster_substituents Substituents C2 C2 C3 C3 C4 C4 C5 C5 Acetyl Acetyl Group (C2) (Electron-withdrawing) Acetyl->C2 Strong Deshielding (Downfield Shift) Acetyl->C3 Moderate Deshielding Acetyl->C4 Minor Deshielding Iodo Iodo Group (C5) (Halogen Effect) Iodo->C3 Minor Deshielding Iodo->C4 Moderate Deshielding Iodo->C5 Strong Shielding (Upfield Shift)

Caption: Substituent influence on 13C NMR shifts in this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized methodology for the acquisition of 13C NMR spectra for small organic molecules like this compound. Specific parameters may need to be optimized for the instrument in use.[1][5]

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.

  • Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts, typically from 0 to 220 ppm for organic molecules.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) is usually necessary to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis by referencing the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

  • Perform baseline correction to obtain a flat baseline across the spectrum.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2-Acetyl-5-iodothiophene against its non-iodinated counterpart, 2-acetylthiophene, and the related 2-acetyl-5-bromothiophene, supported by established fragmentation principles.

Comparative Fragmentation Analysis

The fragmentation of this compound under electron ionization is predicted to follow key pathways common to acetylthiophenes, with the iodine atom significantly influencing the mass-to-charge ratios (m/z) of the resulting fragments. The primary fragmentation is expected to be the α-cleavage of the bond between the acetyl group and the thiophene ring, a characteristic feature of 2-acylthiophenes. The presence of iodine, a heavy halogen, will result in fragments with significantly higher m/z values compared to other halogenated or non-halogenated analogs.

Below is a comparative table summarizing the predicted major fragments for this compound and the experimentally observed fragments for 2-acetylthiophene and 2-acetyl-5-bromothiophene.

Fragment Ion Proposed Structure This compound (Predicted m/z) 2-Acetylthiophene (Observed m/z) [1]2-Acetyl-5-bromothiophene (Predicted m/z)
Molecular Ion [M]⁺•C₆H₅IOS⁺•252126204/206
[M - CH₃]⁺C₅H₂IOSCO⁺237111189/191
[CH₃CO]⁺C₂H₃O⁺434343
[M - COCH₃]⁺C₄H₂IS⁺20983161/163
[M - I]⁺C₆H₅OS⁺125--
[I]⁺I⁺127--

Note: For 2-Acetyl-5-bromothiophene, the m/z values are presented as a pair due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br)[2]. Iodine is monoisotopic (¹²⁷I), so single peaks are expected.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound, the following experimental protocol using an electron ionization mass spectrometer is recommended:

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane.
  • Ensure the sample is fully dissolved to prevent clogging of the injection port.

2. Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
  • Ion Source Temperature: 200-250 °C
  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
  • Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
  • Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples.

3. Data Acquisition:

  • Inject the prepared sample into the mass spectrometer.
  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
  • Record the relative abundance of each fragment ion.

4. Data Analysis:

  • Identify the molecular ion peak.
  • Analyze the fragmentation pattern by calculating the mass differences between the molecular ion and the major fragment peaks.
  • Compare the observed fragmentation pattern with the predicted pathways and the spectra of related compounds.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This energetically unstable ion then undergoes a series of cleavage reactions to produce smaller, more stable fragments. The dominant fragmentation pathways are visualized in the following diagram.

Fragmentation_Pathway M [C₆H₅IOS]⁺• m/z = 252 (Molecular Ion) F1 [C₅H₂IOSCO]⁺ m/z = 237 M->F1 - •CH₃ F2 [CH₃CO]⁺ m/z = 43 M->F2 α-cleavage F3 [C₄H₂IS]⁺ m/z = 209 M->F3 - •COCH₃ F4 [C₆H₅OS]⁺ m/z = 125 M->F4 - •I

Caption: Predicted EI fragmentation pathway of this compound.

Comparison with Alternatives

  • 2-Acetylthiophene: The absence of the iodine atom results in a significantly lower molecular weight (126 g/mol )[1]. The primary fragments observed are at m/z 111 ([M-CH₃]⁺) and 43 ([CH₃CO]⁺), confirming the characteristic α-cleavage. The thiophene ring fragment ([C₄H₃S]⁺) appears at m/z 83.

  • 2-Acetyl-5-bromothiophene: This compound serves as a closer analogue. Its molecular ion peak will appear as a doublet at m/z 204 and 206 due to the two isotopes of bromine[2]. The fragmentation pattern will parallel that of the iodo-derivative, with major fragments expected at m/z 189/191 ([M-CH₃]⁺) and 43 ([CH₃CO]⁺).

References

Reactivity Face-Off: Iodothiophene vs. Iodobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of palladium-catalyzed cross-coupling reactions, the choice of aryl halide is a critical parameter that dictates reaction efficiency, scope, and overall success. While iodobenzene has long been a benchmark substrate, its heterocyclic counterpart, iodothiophene, presents unique reactivity profiles that are of significant interest in the synthesis of pharmaceuticals and organic materials. This guide provides an objective comparison of the reactivity of iodothiophene versus iodobenzene in key palladium-catalyzed reactions, supported by experimental data and detailed methodologies.

Executive Summary

Generally, both iodobenzene and iodothiophenes are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the crucial oxidative addition step. However, the electronic properties of the thiophene ring often lead to nuanced differences in reactivity compared to the benzene ring. Thiophenes are more electron-rich than benzene, which can influence the rate of oxidative addition and subsequent steps in the catalytic cycle. The position of the iodine atom on the thiophene ring (2- or 3-position) also plays a significant role in its reactivity.

This guide will delve into a comparative analysis of their performance in four major classes of palladium-catalyzed reactions: Heck, Sonogashira, Suzuki, and Stille couplings.

Comparative Reactivity in Key Palladium-Catalyzed Reactions

Heck Reaction: Direct Arylation

The direct arylation of (benzo)thiophenes with iodoarenes provides a valuable platform for a head-to-head comparison. A study on the room-temperature β-arylation of benzo[b]thiophene reveals comparable, and in some cases, superior reactivity of iodothiophenes compared to iodobenzene.

Table 1: Comparison of Yields in the Direct Arylation of Benzo[b]thiophene [1]

IodoareneProductYield (%)
Iodobenzene3-Phenylbenzo[b]thiophene95
1-Iodothiophene3-(Thiophen-1-yl)benzo[b]thiophene91
2-Iodothiophene3-(Thiophen-2-yl)benzo[b]thiophene92

Reaction Conditions: Benzo[b]thiophene (0.75 mmol), iodoarene (0.75 mmol), Ag₂CO₃ (0.75 mmol), Pd₂(dba)₃·CHCl₃ (0.01875 mmol) in HFIP (3.75 mL) at room temperature for 24 hours.[1]

These results suggest that under these specific direct arylation conditions, both 1- and 2-iodothiophene are excellent coupling partners, exhibiting reactivity on par with iodobenzene.[1]

Sonogashira Coupling

Table 2: Comparison of Yields in the Sonogashira Coupling with Phenylacetylene

IodoareneCoupling PartnerCatalyst SystemSolventYield (%)Reference
IodobenzenePhenylacetylene(PPh₃)₂PdCl₂[TBP][4EtOV]85[2]
2-IodothiophenePhenylacetylene(PPh₃)₂PdCl₂[TBP][4EtOV]80[2]

Although the reaction conditions are very similar, a direct comparison is limited. However, both substrates provide high yields, indicating their suitability for Sonogashira couplings.

Suzuki and Stille Couplings

Direct, side-by-side comparative studies with quantitative yield data for Suzuki and Stille couplings of iodothiophene versus iodobenzene under identical conditions are not prevalent in the reviewed literature. Both substrates are widely and successfully used in these reactions, and the choice of substrate often depends on the specific synthetic target and desired properties of the final molecule. Generally, the reactivity trend in oxidative addition (I > Br > Cl) holds for both aryl and heteroaryl halides, making both iodobenzene and iodothiophene highly reactive partners.

Experimental Protocols

Detailed experimental protocols for each of the discussed reaction types are provided below. These are representative procedures and may require optimization for specific substrates and desired outcomes.

General Protocol for Direct Arylation (Heck-type Reaction)[1]
  • Reaction Setup: To a vial is added benzo[b]thiophene (1.0 equiv.), the iodoarene (1.0 equiv.), silver(I) carbonate (1.0 equiv.), and tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (2.5 mol %).

  • Solvent Addition: Hexafluoroisopropanol (HFIP) is added to achieve a 0.2 M concentration with respect to the limiting reagent.

  • Reaction Execution: The vial is sealed and the mixture is stirred at room temperature for 24 hours.

  • Work-up: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

General Protocol for Sonogashira Coupling[3][4][5]
  • Reaction Setup: To a degassed solution of the iodoarene (1.0 equiv.) in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine) is added the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 1-5 mol %), and a copper(I) co-catalyst (e.g., CuI; 2-10 mol %).

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated (e.g., 50-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

General Protocol for Suzuki Coupling[6][7][8]
  • Reaction Setup: A mixture of the iodoarene (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand; 1-5 mol %), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equiv.) is placed in a reaction vessel.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water, or DMF) is added.

  • Reaction Execution: The mixture is heated (typically 80-110 °C) under an inert atmosphere until completion.

  • Work-up: The reaction is cooled, and the product is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

General Protocol for Stille Coupling[9][10][11]
  • Reaction Setup: In an inert atmosphere, the iodoarene (1.0 equiv.), the organostannane reagent (1.0-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃; 1-5 mol %) are combined in a suitable anhydrous, degassed solvent (e.g., toluene, THF, or DMF). A ligand (e.g., PPh₃ or AsPh₃) may also be added.

  • Reaction Execution: The reaction mixture is heated (typically 80-110 °C) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled and may be treated with a fluoride solution (e.g., KF) to precipitate tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Mechanistic Overview and Reactivity Comparison Workflow

The fundamental steps of these palladium-catalyzed cross-coupling reactions are illustrated in the catalytic cycle below. The initial and often rate-determining step is the oxidative addition of the iodoarene to the Pd(0) catalyst. The higher reactivity of iodoarenes compared to other haloarenes is attributed to the lower C-I bond dissociation energy.

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition + Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation + R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) - M-I Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The logical workflow for comparing the reactivity of iodothiophene and iodobenzene in these reactions involves a systematic approach, starting from substrate selection to the analysis of reaction outcomes.

Reactivity_Comparison_Workflow cluster_substrates Substrate Selection cluster_reactions Palladium-Catalyzed Reactions cluster_analysis Performance Analysis Iodobenzene Iodobenzene Heck Heck Iodobenzene->Heck Sonogashira Sonogashira Iodobenzene->Sonogashira Suzuki Suzuki Iodobenzene->Suzuki Stille Stille Iodobenzene->Stille Iodothiophene Iodothiophene Iodothiophene->Heck Iodothiophene->Sonogashira Iodothiophene->Suzuki Iodothiophene->Stille Yield Yield Heck->Yield TON_TOF TON/TOF Heck->TON_TOF Kinetics Kinetics Heck->Kinetics Sonogashira->Yield Sonogashira->TON_TOF Sonogashira->Kinetics Suzuki->Yield Suzuki->TON_TOF Suzuki->Kinetics Stille->Yield Stille->TON_TOF Stille->Kinetics Conclusion Conclusion Yield->Conclusion TON_TOF->Conclusion Kinetics->Conclusion

References

Aryltrifluoroborates vs. Boronic Acids in Suzuki-Miyaura Coupling with 2-Acetyl-5-iodothiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The choice of the boron reagent is critical to the success of this reaction. This guide provides an objective comparison between potassium aryltrifluoroborates and arylboronic acids for the coupling with 2-Acetyl-5-iodothiophene, a key intermediate in the synthesis of various biologically active compounds.

Core Comparison: Stability and Handling

The primary advantage of potassium aryltrifluoroborates over their boronic acid counterparts lies in their superior stability.[1][2][3] Aryltrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture, facilitating easier handling, weighing, and storage over extended periods without degradation.[1][2][3] In contrast, many boronic acids, especially heteroarylboronic acids, are prone to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved, and oxidation.[2][4][5] This instability can lead to inconsistent reaction yields and necessitates storage under inert atmospheres and at low temperatures.[5]

The enhanced stability of aryltrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to the tricoordinate boron in boronic acids.[1] This stability often allows for the use of near-stoichiometric amounts of the trifluoroborate reagent in coupling reactions, improving atom economy.[1][2]

Performance in Suzuki-Miyaura Coupling

While boronic acids are generally considered more reactive, often leading to faster reaction times, their instability can negatively impact overall yields.[5] Aryltrifluoroborates serve as a stable precursor that slowly releases the corresponding boronic acid in situ under the reaction conditions.[6][7][8] This slow-release mechanism can maintain a low, steady concentration of the active boronic acid, which can minimize side reactions like homocoupling and protodeboronation of the active catalyst.[6]

The following table summarizes the key performance differences between the two reagents.

FeatureAryltrifluoroboratesArylboronic Acids
Stability High; air- and moisture-stable crystalline solids.[1][2][3]Variable; prone to protodeboronation and oxidation, especially heteroaryl derivatives.[2][4][5]
Handling Easy to handle, weigh, and store.[1][2][3]Often requires storage under inert atmosphere and refrigeration.[5]
Stoichiometry Can often be used in near-stoichiometric amounts.[1][2]Often used in excess to compensate for decomposition.[2]
Reactivity Acts as a stable precursor, releasing the boronic acid in situ.[6][7][8]Generally more reactive, leading to faster initial reaction rates.[5]
Side Reactions Slow release can minimize side reactions like homocoupling.[6]Higher concentration can lead to increased side reactions.
Purity Generally high and can be easily purified by recrystallization.[1]Can be challenging to obtain in high purity due to decomposition.[5]

Experimental Data

While no direct comparative study for the Suzuki-Miyaura coupling of this compound with both an aryltrifluoroborate and its corresponding arylboronic acid is readily available in the literature, data from the coupling of the analogous 2-acetyl-5-bromothiophene with various arylboronic acids provides valuable insight. The following table presents representative yields for this reaction. It is important to note that yields with aryltrifluoroborates are generally reported to be good to excellent, often comparable to or even exceeding those of boronic acids, especially when the boronic acid is unstable.[1]

Table 1: Suzuki-Miyaura Coupling of 2-Acetyl-5-bromothiophene with Arylboronic Acids

Arylboronic AcidCatalyst SystemBaseSolventYield (%)Reference
Phenylboronic acidPd(II)-precatalyst (0.25 mol%)KOHWater98[9][10]
4-Methylphenylboronic acidPd(II)-precatalyst (0.25 mol%)KOHWater97[9][10]
4-Methoxyphenylboronic acidPd(II)-precatalyst (0.25 mol%)KOHWater96[9][10]
4-Chlorophenylboronic acidPd(II)-precatalyst (0.25 mol%)KOHWater95[9][10]

Experimental Protocols

Below are detailed methodologies for the preparation of an aryltrifluoroborate salt and a general procedure for its use in a Suzuki-Miyaura coupling reaction with an acetyl-halothiophene.

Preparation of Potassium Aryltrifluoroborate

Potassium aryltrifluoroborates can be readily prepared from the corresponding boronic acid by treatment with potassium hydrogen fluoride (KHF₂).[1]

Materials:

  • Arylboronic acid (1.0 equiv)

  • Potassium hydrogen fluoride (KHF₂) (3.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Procedure:

  • Dissolve the arylboronic acid in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Remove the methanol under reduced pressure.

  • Collect the resulting precipitate by filtration, wash with cold water, and then with acetone.

  • Dry the solid under vacuum to yield the potassium aryltrifluoroborate salt.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of aryl halides with aryltrifluoroborates.[1][11]

Materials:

  • This compound (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, XPhos) (4-10 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)

  • Solvent system (e.g., Toluene/H₂O 10:1)

Procedure:

  • To a reaction vessel, add this compound, potassium aryltrifluoroborate, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boron Reagent Activation Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition this compound (Ar-I) Ar-Pd(II)-X(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' (Product) Ar'BF3K Ar'BF3K (Aryltrifluoroborate) Hydrolysis Hydrolysis (Base, H2O) Ar'BF3K->Hydrolysis Ar'B(OH)2 Ar'B(OH)2 (Boronic Acid) Hydrolysis->Ar'B(OH)2 Base_Activation Base Activation Ar'B(OH)2->Base_Activation Ar'B(OH)3- [Ar'B(OH)3]- (Borate Complex) Base_Activation->Ar'B(OH)3- Ar'B(OH)3-->Transmetalation Active Boron Species

Caption: Suzuki-Miyaura cycle with aryltrifluoroborate activation.

Experimental_Workflow reagents 1. Combine Reactants - this compound - Aryltrifluoroborate - Catalyst & Ligand - Base inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 5. Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 7. Isolated Product purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Comparison_Logic cluster_boronic Arylboronic Acid Considerations cluster_trifluoro Aryltrifluoroborate Considerations start Choice of Boron Reagent for Coupling with This compound boronic_acid Arylboronic Acid start->boronic_acid trifluoroborate Aryltrifluoroborate start->trifluoroborate ba_adv Advantage: Higher intrinsic reactivity boronic_acid->ba_adv ba_dis Disadvantages: - Lower stability - Prone to protodeboronation - Handling/storage issues boronic_acid->ba_dis tfb_adv Advantages: - High stability (air & moisture) - Easy handling & storage - Good atom economy trifluoroborate->tfb_adv tfb_dis Disadvantage: Requires in situ activation trifluoroborate->tfb_dis

Caption: Comparison of aryltrifluoroborates and boronic acids.

Conclusion

For the Suzuki-Miyaura coupling with this compound, potassium aryltrifluoroborates present a compelling alternative to traditional arylboronic acids. Their exceptional stability, ease of handling, and ability to deliver comparable or superior yields, particularly when dealing with sensitive substrates, make them a robust and reliable choice for researchers. While boronic acids may offer faster reaction kinetics, the practical advantages of aryltrifluoroborates in terms of storage, handling, and reaction consistency often outweigh this, making them highly suitable for applications in pharmaceutical and materials science research where reproducibility and reliability are paramount.

References

A Comparative Spectroscopic Guide to 2-Acetyl-5-Arylthiophenes and 2-Acetylfurans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of heterocyclic compounds is paramount for understanding their structure-activity relationships. This guide provides a comparative analysis of the spectroscopic data for a series of 2-acetyl-5-arylthiophene products and their furan-based analogs. The data presented herein, including 1H NMR, 13C NMR, and mass spectrometry, offers a valuable resource for the identification and differentiation of these important chemical entities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of 2-acetyl-5-arylthiophenes and, as a point of comparison, the parent 2-acetylthiophene and its furan analogs.

Table 1: 1H NMR Spectroscopic Data (CDCl3)

CompoundAr-H (ppm)Thiophene/Furan-H (ppm)-COCH3 (ppm)Other (ppm)
2-Acetylthiophene[1]-7.69 (dd, J=3.8, 1.1 Hz, 1H), 7.67 (dd, J=5.0, 1.1 Hz, 1H), 7.12 (dd, J=5.0, 3.8 Hz, 1H)2.56 (s, 3H)-
2-Acetyl-5-methylthiophene[2]-7.48 (d, J=3.7 Hz, 1H), 6.83 (d, J=3.7 Hz, 1H)2.49 (s, 3H)2.55 (s, 3H, -CH3)
2-Acetyl-5-phenylthiophene7.65-7.62 (m, 2H), 7.41-7.38 (m, 3H)7.68 (d, J=4.0 Hz, 1H), 7.27 (d, J=4.0 Hz, 1H)2.58 (s, 3H)-
2-Acetyl-5-(p-tolyl)thiophene7.52 (d, J=8.0 Hz, 2H), 7.22 (d, J=8.0 Hz, 2H)7.65 (d, J=4.0 Hz, 1H), 7.21 (d, J=4.0 Hz, 1H)2.57 (s, 3H)2.39 (s, 3H, Ar-CH3)
2-Acetyl-5-(4-methoxyphenyl)thiophene7.58 (d, J=8.8 Hz, 2H), 6.94 (d, J=8.8 Hz, 2H)7.62 (d, J=4.0 Hz, 1H), 7.14 (d, J=4.0 Hz, 1H)2.55 (s, 3H)3.86 (s, 3H, -OCH3)
2-Acetyl-5-(4-chlorophenyl)thiophene7.56 (d, J=8.4 Hz, 2H), 7.38 (d, J=8.4 Hz, 2H)7.66 (d, J=4.0 Hz, 1H), 7.23 (d, J=4.0 Hz, 1H)2.57 (s, 3H)-
Alternative: 2-Acetylfuran [3][4][5]-7.59 (m, 1H), 7.19 (m, 1H), 6.54 (m, 1H)2.48 (s, 3H)-
Alternative: 2-Acetyl-5-methylfuran [6][]-7.08 (d, J=3.4 Hz, 1H), 6.18 (d, J=3.4 Hz, 1H)2.40 (s, 3H)2.38 (s, 3H, -CH3)

Table 2: 13C NMR Spectroscopic Data (CDCl3)

CompoundC=O (ppm)Thiophene/Furan-C (ppm)Ar-C (ppm)-COCH3 (ppm)Other (ppm)
2-Acetylthiophene[1]190.7144.1, 133.8, 132.4, 128.2-26.7-
2-Acetyl-5-methylthiophene[2]190.1153.2, 143.5, 132.3, 126.3-26.615.8 (-CH3)
2-Acetyl-5-phenylthiophene190.5153.1, 143.2, 133.9, 132.1, 125.9, 123.8129.2, 128.5, 126.126.8-
2-Acetyl-5-(p-tolyl)thiophene190.5153.3, 143.2, 131.1, 129.8, 125.8, 123.4138.8, 129.8, 126.026.821.4 (Ar-CH3)
2-Acetyl-5-(4-methoxyphenyl)thiophene190.4153.5, 143.2, 126.7, 125.9, 122.9, 114.6160.2, 127.4, 114.626.755.4 (-OCH3)
2-Acetyl-5-(4-chlorophenyl)thiophene190.3151.7, 143.5, 132.4, 129.4, 126.1, 124.5134.5, 129.4, 127.126.8-
Alternative: 2-Acetylfuran [3][4][8]186.6152.9, 146.6, 117.4, 112.4-26.0-
Alternative: 2-Acetyl-5-methylfuran [9]186.1160.0, 151.2, 118.5, 109.1-25.813.9 (-CH3)

Table 3: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Acetylthiophene126111 ([M-CH3]+), 83, 43 ([CH3CO]+)
2-Acetyl-5-methylthiophene[2]140125 ([M-CH3]+), 97, 43 ([CH3CO]+)
2-Acetyl-5-phenylthiophene202187 ([M-CH3]+), 159, 115, 43 ([CH3CO]+)
2-Acetyl-5-(p-tolyl)thiophene216201 ([M-CH3]+), 173, 129, 43 ([CH3CO]+)
2-Acetyl-5-(4-methoxyphenyl)thiophene232217 ([M-CH3]+), 189, 145, 43 ([CH3CO]+)
2-Acetyl-5-(4-chlorophenyl)thiophene236/238221/223 ([M-CH3]+), 193/195, 149, 43 ([CH3CO]+)
Alternative: 2-Acetylfuran [4][5]11095 ([M-CH3]+), 81, 43 ([CH3CO]+)
Alternative: 2-Acetyl-5-methylfuran [10]124109 ([M-CH3]+), 95, 43 ([CH3CO]+)

Experimental Protocols

Synthesis of 2-Acetyl-5-Arylthiophenes via Suzuki Coupling

A general and efficient method for the synthesis of 2-acetyl-5-arylthiophenes is the palladium-catalyzed Suzuki cross-coupling reaction.[11]

Materials:

  • 2-Acetyl-5-bromothiophene

  • Arylboronic acid (e.g., phenylboronic acid, p-tolylboronic acid, etc.)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-acetyl-5-bromothiophene (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples were dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[12]

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer with an ionization energy of 70 eV. Samples were introduced via a direct insertion probe or a gas chromatograph.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2-acetyl-5-arylthiophene products.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-Acetyl-5-bromothiophene, Arylboronic acid) reaction Suzuki Coupling Reaction (Pd Catalyst, Base, Solvent) start->reaction 1. workup Aqueous Workup and Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product Pure 2-Acetyl-5-arylthiophene purification->product 4. nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (EI-MS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic characterization of 2-acetyl-5-arylthiophenes.

References

Confirming the Blueprint of Thiophene Derivatives: A Comparative Guide to Structural Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of thiophene derivatives is a critical step in ensuring the efficacy and safety of new chemical entities. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for unambiguous structure elucidation.

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a core scaffold in numerous pharmaceuticals and functional materials.[1] The introduction of various substituents to the thiophene ring can lead to a diverse array of derivatives with unique physicochemical and biological properties.[1] Consequently, the unequivocal confirmation of their chemical structures is paramount. This guide explores the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Crystallography, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural characterization of these important compounds.

Spectroscopic and Spectrometric Techniques: A Comparative Overview

A combination of spectroscopic and spectrometric methods is typically employed to gain a comprehensive understanding of the molecular structure of newly synthesized thiophene derivatives. Each technique provides unique and complementary information, from the connectivity of atoms to the overall molecular geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.[3][4]

Key Performance Indicators for NMR of Thiophene Derivatives:

Parameter¹H NMR¹³C NMR
Information Provided Proton environment, chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J)Carbon skeleton, chemical shift (δ) of each unique carbon atom
Typical Chemical Shifts (ppm) Thiophene ring protons: δ 7.0-8.0[3][5]. Substituent protons vary depending on their nature.Thiophene ring carbons: δ 120-145[3][6]. Substituent carbons vary.
Key Advantages Provides detailed information on proton connectivity and stereochemistry through coupling patterns.Directly observes the carbon framework and identifies the number of non-equivalent carbons.
Limitations Complex spectra for highly substituted derivatives. Overlapping signals can be challenging to interpret.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signals that may overlap with analyte peaks.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0 ppm and serves as a reference point for the chemical shifts.[7]

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR spectra, typically at frequencies of 400 MHz or higher for better resolution.[7] Subsequently, acquire ¹³C NMR spectra, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to deduce the structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[8][9] This information is crucial for confirming the molecular formula and gaining insights into the molecule's substructures.

Key Performance Indicators for Mass Spectrometry of Thiophene Derivatives:

ParameterValue
Information Provided Molecular weight (from the molecular ion peak, [M]⁺), fragmentation pattern
Common Fragmentation Pathways Cleavage of the S-X bond (where X is a substituent), loss of CS or CO from the ring[10]
Ionization Techniques Atmospheric Pressure Chemical Ionization (APCI) is effective for ionizing thiophene compounds[8][9]. Electron Impact (EI) is also commonly used.
Key Advantages High sensitivity, requires very small sample amounts. Provides the exact molecular weight with high-resolution mass spectrometry (HRMS).
Limitations Isomeric compounds can be difficult to distinguish based on mass alone. Fragmentation patterns can be complex.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the thiophene derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduction: Introduce the sample into the mass spectrometer, for instance, via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method such as APCI or EI.[8]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Key Performance Indicators for FTIR of Thiophene Derivatives:

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
C-H stretching (aromatic)3120 - 3050[11]
C=C stretching (thiophene ring)1585 - 1427[3]
C-S stretching~764[3]
C-H out-of-plane bending900 - 650[11]
Substituent-specific bandsVaries (e.g., C=O, N-H, O-H)[3][11]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR), a liquid (as a thin film between salt plates), or in solution. For solid samples, the KBr pellet method involves grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[7]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the FTIR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the presence of specific functional groups in the molecule.

Definitive Structure Determination: X-ray Crystallography

For crystalline thiophene derivatives, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[12][13][14]

Key Performance Indicators for X-ray Crystallography of Thiophene Derivatives:

ParameterValue
Information Provided Absolute molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions
Typical Thiophene Bond Lengths (Å) C-S: ~1.74 - 1.75
Typical Thiophene Bond Angles (°) C-S-C: ~91.7
Key Advantages Provides an unambiguous 3D structure of the molecule.
Limitations Requires a high-quality single crystal of the compound, which can be challenging to grow.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the thiophene derivative of suitable size and quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[12]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[12]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[12]

Complementary Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like thiophene derivatives.[15][16] The position of the absorption maximum (λ_max) can be influenced by the nature and position of substituents on the thiophene ring.[16]

Key Performance Indicators for UV-Vis Spectroscopy of Thiophene Derivatives:

ParameterValue
Information Provided Electronic transitions (π-π* and n-π*), extent of conjugation
Typical λ_max for Thiophene ~235 nm
Effect of Substituents Electron-donating or -withdrawing groups, and extension of conjugation, can cause a shift in λ_max (bathochromic or hypsochromic shift).
Key Advantages Simple, rapid, and can be used for quantitative analysis.
Limitations Provides limited structural information on its own. Spectra often consist of broad bands.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the thiophene derivative in a UV-transparent solvent (e.g., hexane, ethanol).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a specific wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

Integrated Approach to Structure Confirmation

The most reliable structural confirmation of a thiophene derivative is achieved through a synergistic approach, integrating data from multiple analytical techniques. The logical workflow typically begins with spectroscopic and spectrometric methods to propose a structure, which is then definitively confirmed by X-ray crystallography if a suitable crystal can be obtained.

Logical Workflow for Thiophene Derivative Structure Confirmation cluster_synthesis Synthesis cluster_spectroscopy Initial Spectroscopic & Spectrometric Analysis cluster_structure_proposal Structure Elucidation cluster_confirmation Definitive Confirmation Synthesis Synthesized Thiophene Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization MS Mass Spectrometry Synthesis->MS Characterization FTIR FTIR Spectroscopy Synthesis->FTIR Characterization UVVis UV-Vis Spectroscopy Synthesis->UVVis Characterization ProposedStructure Proposed Structure NMR->ProposedStructure Data Interpretation MS->ProposedStructure Data Interpretation FTIR->ProposedStructure Data Interpretation UVVis->ProposedStructure Data Interpretation Xray X-ray Crystallography ProposedStructure->Xray Crystal Growth & Analysis ConfirmedStructure Confirmed Structure ProposedStructure->ConfirmedStructure If Crystallography is not feasible Xray->ConfirmedStructure Unambiguous Proof

Caption: Workflow for the structural confirmation of thiophene derivatives.

Relationship Between Characterization Techniques cluster_info Information Gained cluster_tech Techniques Thiophene Thiophene Derivative (Unknown Structure) MS_tech Mass Spectrometry Thiophene->MS_tech FTIR_tech FTIR Thiophene->FTIR_tech NMR_tech NMR (1D & 2D) Thiophene->NMR_tech Xray_tech X-ray Crystallography Thiophene->Xray_tech UVVis_tech UV-Vis Thiophene->UVVis_tech MolecularFormula Molecular Formula & Weight Confirmed Confirmed Structure MolecularFormula->Confirmed FunctionalGroups Functional Groups FunctionalGroups->Confirmed Connectivity Atom Connectivity (2D Structure) Connectivity->Confirmed ThreeDStructure 3D Structure & Stereochemistry ThreeDStructure->Confirmed ElectronicProperties Electronic Properties (Conjugation) ElectronicProperties->Confirmed MS_tech->MolecularFormula FTIR_tech->FunctionalGroups NMR_tech->Connectivity Xray_tech->ThreeDStructure UVVis_tech->ElectronicProperties

Caption: Interrelation of techniques for thiophene structure elucidation.

References

A Comparative Guide: Thermal Heating vs. Microwave Irradiation for Thiophene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized thiophenes is a cornerstone of modern medicinal chemistry and materials science. The C-C bond-forming reactions used to create these scaffolds, such as Suzuki, Stille, and Heck couplings, are fundamental tools for discovery. Traditionally, these reactions rely on conventional thermal heating, often requiring long reaction times and leading to potential byproduct formation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, promising dramatic acceleration of reaction rates and improved process efficiency.[1][2] This guide provides an objective, data-driven comparison of these two heating methods for key thiophene coupling reactions.

At a Glance: Performance Comparison

Microwave irradiation consistently and dramatically reduces reaction times for thiophene coupling reactions, often from many hours to mere minutes, while frequently maintaining or improving chemical yields.[3][4][5] This acceleration is attributed to the direct and rapid heating of polar molecules and ions within the reaction medium, a fundamentally different mechanism from the slow conductive heating of an oil bath.[1]

Quantitative Data Summary

The following tables summarize experimental data comparing conventional thermal heating with microwave irradiation for Suzuki, Stille, and Heck coupling reactions involving thiophene substrates.

Table 1: Suzuki Coupling of Bromothiophenes

Entry Thiophene Substrate Coupling Partner Heating Method Temperature (°C) Time Yield (%) Reference
1 2-Acetyl-5-bromothiophene Phenylboronic acid Conventional 100 24 h 82 [4]
2 2-Acetyl-5-bromothiophene Phenylboronic acid Microwave 150 20 min 95 [4]
3 2-Bromothiophene Phenylboronic acid Conventional 100 4 h 85 [6]
4 2-Bromothiophene Phenylboronic acid Microwave 120 10 min 92 [6]

| 5 | Dibromoterthiophene | Thienylboronic acid | Microwave | 150 | 11 min | 74 |[7] |

Table 2: Stille Coupling for Polythiophene Synthesis

Entry Monomers Heating Method Temperature (°C) Time Polymer Mn ( kg/mol ) Reference
1 Benzodithiophene-based Conventional 110 24 h 31 [3]

| 2 | Benzodithiophene-based | Microwave | 180 | 20 min | 75 |[3] |

Table 3: Heck Coupling of Halothiophenes

Entry Thiophene Substrate Coupling Partner Heating Method Temperature (°C) Time Yield (%) Reference
1 3-Bromothiophene Methyl acrylate Conventional 100-120 12-24 h ~70-80 [8]
2 3-Iodothiophene Methyl acrylate Microwave 170 5-10 min >90 [8]

| 3 | 3-Bromoquinolin-2(1H)-one* | Ethyl acrylate | Microwave | 150 | 40-45 min | >90 |[9] |

Note: While not a simple thiophene, this substrate demonstrates the applicability to related heterocyclic systems.

Heating Mechanisms: A Fundamental Difference

The dramatic difference in performance stems from the mode of energy transfer. Conventional heating relies on conduction and convection, where an external source (e.g., an oil bath) slowly heats the vessel, which in turn heats the solvent and reactants from the outside in. This process is slow and can create temperature gradients.

Microwave heating, conversely, utilizes the ability of polar molecules (like many organic solvents) and ions to absorb microwave energy directly and convert it into heat.[1] This leads to rapid, uniform, and volumetric heating of the reaction mixture, allowing temperatures to be reached that are far above the solvent's boiling point at atmospheric pressure when conducted in sealed vessels.

G cluster_0 Conventional Heating (Conduction) cluster_1 Microwave Irradiation (Dielectric Heating) a Vessel Wall b Solvent a->b Conduction c Reactants b->c Convection Heat\nSource Heat Source Heat\nSource->a Conduction d Solvent & Reactants Microwave\nSource Microwave Source Microwave\nSource->d Direct Energy Absorption

Caption: Comparison of heat transfer mechanisms.

Experimental Protocols

The following protocols are generalized procedures adapted from literature and serve as a starting point for methodology development.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Acetyl-5-bromothiophene
  • Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-acetyl-5-bromothiophene (1 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2 mmol, 2.0 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of solvent, for example, water (3 mL).[4]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150 °C for 20 minutes with stirring.[4]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conventional Thermal Heck Coupling of 3-Bromothiophene
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.02 mmol, 2 mol%), a suitable ligand if required (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv).[8]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous DMF or dioxane (5 mL). Add 3-bromothiophene (1.0 mmol, 1.0 equiv) followed by methyl acrylate (1.2 mmol, 1.2 equiv) via syringe.[8]

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with diethyl ether and filter through celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel.

General Experimental Workflow

The workflow for setting up these reactions is similar, with the key divergence being the heating method. Microwave synthesis offers a significantly more streamlined process due to the drastically reduced reaction time.

G A 1. Reagent Prep (Thiophene, Partner, Catalyst, Base) B 2. Add Solvent & Degas A->B C 3. Heating Method B->C D Conventional Heating (Oil Bath, 100-120°C, 12-24h) C->D Thermal E Microwave Irradiation (Sealed Vessel, 150-170°C, 10-45min) C->E Microwave F 4. Reaction Monitoring (TLC / GC-MS) D->F E->F G 5. Work-up (Extraction, Filtration) F->G H 6. Purification (Chromatography) G->H I Final Product H->I

Caption: General workflow for thiophene coupling reactions.

Conclusion

For thiophene coupling reactions, microwave irradiation presents a compelling advantage over conventional thermal heating. The primary benefit is a drastic reduction in reaction time, which accelerates research and development timelines.[1][10] While yields are often comparable or slightly improved, the rapid and uniform heating can also lead to cleaner reaction profiles with fewer byproducts, simplifying purification.[5] For laboratories equipped with microwave reactors, converting traditional thermal protocols to microwave-assisted methods is a highly effective strategy for optimizing the synthesis of thiophene-based compounds.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-Acetyl-5-iodothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 2-Acetyl-5-iodothiophene. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Chemical Hazards: this compound is a combustible solid that can cause significant health effects. It is known to cause skin and serious eye irritation.[1] Inhalation may lead to allergy or asthma-like symptoms, breathing difficulties, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent adverse health effects. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecification
Respiratory Dust maskType N95 (US) or equivalent
Eyes/Face Eyeshields and Face shieldChemical safety goggles and a face shield should be worn.
Hands GlovesChemical-resistant gloves (e.g., nitrile rubber).
Body Protective clothingA lab coat is strongly recommended.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[3]

  • If not handled in a closed system, provide appropriate exhaust ventilation.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]

2. Pre-Handling Preparations:

  • Before starting any work, ensure all necessary PPE is available and in good condition.

  • Inspect gloves for any signs of degradation or perforation.

  • Keep the container tightly closed when not in use.[5]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[3][4]

3. Handling the Chemical:

  • Avoid breathing in dust, fumes, or vapors.[3][5]

  • Prevent any contact with the eyes, skin, or clothing.[3]

  • Do not eat, drink, or smoke in the handling area.[5]

4. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

  • Clean the work area and any equipment used.

  • Store the chemical in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][4]

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[4]

2. Container Management:

  • Keep the waste in suitable, closed containers that are clearly labeled for disposal.[3]

3. Regulatory Compliance:

  • Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[4]

4. Disposal Method:

  • Dispose of the contents and the container at an approved waste disposal plant.[3] Do not release into the environment.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Chemical prep_setup->handling_weigh handling_react Perform Reaction handling_weigh->handling_react cleanup_decon Decontaminate Workspace handling_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Doff PPE cleanup_dispose->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.